3-Ethoxypyridine-2-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxypyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-2-12-6-4-3-5-9-7(6)13(8,10)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPZIWGAZBGPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Ethoxypyridine-2-sulfonyl fluoride (CAS 2287320-55-0): SuFEx Click Chemistry and Covalent Drug Discovery
Executive Summary
As the landscape of chemical biology and targeted covalent inhibitors (TCIs) evolves, the strategic selection of electrophilic warheads has become paramount. 3-Ethoxypyridine-2-sulfonyl fluoride , identified by the CAS Registry Number 2287320-55-0 [1],[2], represents a highly specialized heteroaryl sulfonyl fluoride building block. Unlike traditional, highly reactive sulfonyl chlorides, sulfonyl fluorides exhibit a unique "latent reactivity"—remaining completely inert under physiological conditions until activated by a specific protein microenvironment or chemical catalyst,[3].
This whitepaper provides a comprehensive technical framework for researchers utilizing this compound. It covers chemical identity verification, the mechanistic principles of Sulfur(VI) Fluoride Exchange (SuFEx), and field-proven, self-validating protocols for both synthetic coupling and proteomic labeling.
-
Chemical Identity and CAS Verification Workflow
In drug discovery, sourcing unambiguous chemical building blocks is the foundation of reproducible science. The CAS registry number serves as the definitive identifier, preventing structural misassignments common with complex heteroaromatics.
This compound is a functionalized pyridine ring bearing an ethoxy electron-donating group (EDG) and a sulfonyl fluoride electron-withdrawing group (EWG)[4]. The ethoxy group at the 3-position sterically and electronically modulates the reactivity of the S(VI) center at the 2-position, fine-tuning its electrophilicity for selective SuFEx reactions.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 2287320-55-0[1],[2] |
| Molecular Formula | C7H8FNO3S[1],[4] |
| Molecular Weight | 205.21 g/mol [1],[2] |
| Monoisotopic Mass | 205.02089 Da[4],[5] |
| SMILES | CCOC1=C(N=CC=C1)S(=O)(=O)F[4] |
| Storage Conditions | Sealed in dry, 2-8°C[2] |
Workflow for CAS registry number validation and chemical identity confirmation.
-
The Mechanistic Paradigm of SuFEx Chemistry
Introduced by K. Barry Sharpless as a next-generation click chemistry[6],[7], Sulfur(VI) Fluoride Exchange (SuFEx) exploits the exceptional stability of the S–F bond.
The Causality of S-F Stability: Unlike sulfonyl chlorides, which undergo rapid hydrolysis in water, sulfonyl fluorides are thermodynamically stable and highly resistant to reduction,[3]. The heterolytic cleavage of the S–F bond is energetically unfavorable under standard conditions due to the strong electrostatic interaction between the high-oxidation-state S(VI) core and the highly electronegative fluoride ion.
The Causality of SuFEx Reactivity: The S–F bond's latent electrophilicity is only unleashed when the fluoride ion is stabilized (e.g., by hydrogen bonding in water or a protein pocket) or when a specific catalyst (like a Lewis base or bifluoride salt) activates the incoming nucleophile,[3]. This exclusive reaction at the sulfur center ensures that sulfonyl fluorides chemoselectively produce only sulfonylation products, avoiding off-target alkylation.
Table 2: Comparative Analysis of Covalent Warheads
| Warhead Type | Primary Target Residues | Reactivity Profile | Aqueous Stability |
| Sulfonyl Fluoride | Tyr, Lys, Ser, His[6],[7] | Latent (Microenvironment activated) | Excellent |
| Sulfonyl Chloride | Lys, Ser, Tyr | Highly reactive (Non-selective) | Poor (Rapid hydrolysis) |
| Acrylamide | Cys | Michael addition (Soft electrophile) | Good |
| Chloroacetamide | Cys, Lys | SN2 alkylation (Highly reactive) | Moderate |
-
Application in Targeted Covalent Inhibitors (TCIs)
In modern drug discovery, this compound acts as a privileged covalent probe[6]. When incorporated into a small molecule ligand, the heteroaryl scaffold directs the molecule to the target protein's binding pocket. Once docked, the specific microenvironment of the protein (often involving hydrogen-bond donors) activates the S–F bond, allowing a proximal nucleophilic residue (such as Tyrosine or Lysine) to attack the S(VI) center, displacing the fluoride ion and forming an irreversible covalent bond[7],[3].
Mechanism of SuFEx-mediated covalent targeting within a protein microenvironment.
-
Experimental Protocols: Synthesis and Validation
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale (causality) and an analytical checkpoint.
Protocol A: SuFEx Coupling with Phenols (In-Vitro Synthesis)
This protocol details the conjugation of this compound with a phenolic building block to generate an aryl sulfonate ester.
-
Preparation: In an oven-dried flask under inert atmosphere (N2), dissolve this compound (1.0 eq) and the target phenol (1.1 eq) in anhydrous acetonitrile (MeCN) to a concentration of 0.2 M.
-
Causality: MeCN is chosen because its high dielectric constant stabilizes the polar transition state of the SuFEx exchange without acting as a competing nucleophile.
-
-
Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise at room temperature.
-
Causality: DBU acts as a strong, sterically hindered amidine base. It selectively deprotonates the phenol to generate a highly reactive phenoxide in situ, driving the nucleophilic attack on the S(VI) center without competing for the electrophile[3].
-
-
Self-Validating Checkpoint (19F NMR): After 2 hours, take a 50 µL aliquot and analyze via 19F NMR.
-
Validation Logic: The intact sulfonyl fluoride exhibits a sharp, distinct singlet in the +50 to +60 ppm range. The complete disappearance of this peak provides unambiguous, real-time confirmation that the S–F bond has been fully consumed.
-
-
Quenching & Purification: Quench the reaction with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.
Protocol B: In Vitro Protein Labeling and LC-MS/MS Validation
For chemical biologists using this compound as a covalent warhead, validating the exact site of protein modification is critical.
-
Incubation: Incubate the recombinant target protein (10 µM) with the this compound probe (50 µM) in HEPES buffer (pH 7.4) for 4 hours at 37°C.
-
Causality: HEPES is utilized instead of Tris buffer because Tris contains primary amines that could theoretically act as competing nucleophiles, leading to false negatives.
-
-
Digestion: Denature the protein using 8M Urea, reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin.
-
Self-Validating Checkpoint (LC-MS/MS Analysis): Analyze the peptide fragments using high-resolution LC-MS/MS.
-
Validation Logic: The covalent attachment of the 3-ethoxypyridine-2-sulfonyl moiety (following the loss of the fluoride ion) results in a highly specific mass shift of +185.01 Da (Calculated from MW 205.21 - 19.00 (F) + 1.01 (H) adjustment depending on ionization). Identifying this exact mass shift on a specific peptide fragment (e.g., containing a Tyrosine or Lysine) confirms both target engagement and the precise residue of modification[8].
-
-
References
-
PubChemLite. "this compound (C7H8FNO3S)". University of Luxembourg. Available at:[Link]
-
PubChemLite. "C7H8FNO3S - Explore". University of Luxembourg. Available at:[Link]
-
ACS Publications. "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design". Journal of Medicinal Chemistry. Available at:[Link]
-
RHHZ. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry". Chinese Journal of Organic Chemistry. Available at:[Link]
-
Imperial Spiral. "Unconventional reactivity of sulfonyl fluorides". Trends in Chemistry. Available at:[Link]
-
PMC (NIH). "Sulfur fluoride exchange". Nature Reviews Methods Primers. Available at:[Link]
Sources
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- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Advanced Structural and Mechanistic Profiling of 3-Ethoxypyridine-2-Sulfonyl Fluoride
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Core Focus: Structural properties, SuFEx click chemistry integration, and covalent warhead synthesis.
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the landscape of covalent drug discovery and bioconjugation. At the forefront of this chemical renaissance are highly tuned heteroaromatic sulfonyl fluorides. 3-Ethoxypyridine-2-sulfonyl fluoride (CAS: 2287320-55-0) represents a sophisticated building block that merges the electron-deficient nature of a pyridine core with the steric and electronic modulation of a 3-ethoxy substituent. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic utility in SuFEx pathways, and validated synthetic protocols for its integration into drug development pipelines.
Structural and Physicochemical Data
The molecular architecture of this compound is deliberately designed to balance thermodynamic stability with latent reactivity. The sulfonyl fluoride (-SO₂F) group is positioned at the C2 position of the pyridine ring. The adjacent 3-ethoxy group plays a dual mechanistic role:
-
Steric Shielding: It provides a steric umbrella over the highly electrophilic S(VI) center, preventing premature background hydrolysis in aqueous or biological media.
-
Electronic Tuning: While the pyridine ring withdraws electron density via induction (-I effect), the ethoxy group donates electron density through resonance (+M effect). This push-pull dynamic finely tunes the electrophilicity of the sulfur atom, ensuring it only reacts when driven by the proximity effect within a target protein's active site.
Quantitative Physicochemical Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 2287320-55-0 |
| Molecular Formula | C₇H₈FNO₃S |
| Molecular Weight | 205.21 g/mol |
| Monoisotopic Mass | 205.02089 Da |
| SMILES String | CCOC1=CC=CN=C1S(F)(=O)=O |
| Storage Conditions | Sealed in dry environment, 2-8°C |
Data synthesized from verified chemical registries .
Mechanistic Role in SuFEx Click Chemistry
Sulfonyl fluorides are uniquely privileged electrophiles. Unlike sulfonyl chlorides, which are prone to rapid reductive collapse and hydrolytic degradation, the S-F bond is highly resistant to heterolytic cleavage under physiological conditions. As established by K. Barry Sharpless and co-workers in 2014 , this stability is due to the strong thermodynamic bond energy of the S-F linkage and the lack of accessible d-orbital pathways for spontaneous hydrolysis.
In the presence of specific nucleophiles (such as the hydroxyl group of tyrosine or the amine of lysine) and an appropriate microenvironment (or exogenous catalysts like DBU or BEMP), the S-F bond undergoes a near-perfect exchange reaction. The 2-pyridyl nitrogen in this compound can also act as an internal hydrogen-bond acceptor, orienting incoming nucleophiles and lowering the transition state energy for the exchange.
Fig 1: Mechanistic pathway of SuFEx click chemistry utilizing this compound.
Self-Validating Synthetic Methodology
The synthesis of highly pure this compound requires strict control over reaction conditions to prevent the formation of the inactive sulfonic acid byproduct. The most robust and scalable method is the biphasic halogen exchange from the corresponding sulfonyl chloride using potassium bifluoride (KHF₂) .
Step-by-Step Protocol: Biphasic Halogen Exchange
Causality of Reagent Selection: KHF₂ is explicitly chosen over standard KF. The bifluoride ion (HF₂⁻) forms a tight, hydrogen-bonded network at the aqueous-organic interface. This network facilitates the highly efficient Cl/F exchange while strictly excluding water molecules from the highly electrophilic S(VI) transition state, thereby eliminating hydrolytic degradation.
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Precursor Solvation: Dissolve 10.0 mmol of 3-ethoxypyridine-2-sulfonyl chloride in 20 mL of anhydrous dichloromethane (DCM).
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Biphasic Setup: In a separate flask, prepare a saturated aqueous solution of Potassium Bifluoride (KHF₂, 30.0 mmol, 3.0 eq) in 20 mL of deionized water.
-
Interfacial Reaction: Add the aqueous KHF₂ solution to the DCM mixture. Stir the biphasic system vigorously (≥800 rpm) at 25°C for 12 hours. High-speed stirring is critical to maximize the interfacial surface area where the SuFEx exchange occurs.
-
Self-Validating In-Process Control (IPC): Withdraw a 50 µL aliquot of the organic layer. Analyze via ¹⁹F NMR. The reaction is deemed complete when a sharp, characteristic singlet appears between +40 to +60 ppm (relative to CFCl₃), confirming the successful formation of the S-F bond without the presence of degradation peaks.
-
Workup & Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) to neutralize residual HF, followed by brine (20 mL).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane/Ethyl Acetate) to yield the pure product.
Note: For laboratories preferring oxidative fluorination directly from thiols, electrochemical oxidative coupling using KF as the sole fluorine source is a modern, oxidant-free alternative .
Applications in Covalent Drug Discovery
In medicinal chemistry, the shift from reversible to covalent inhibitors has been driven by the need for prolonged target residence time and the ability to drug "undruggable" targets. This compound acts as a premier "warhead" building block.
Because the S-F bond is virtually inert to biological nucleophiles in solution, it circulates harmlessly in vivo. However, once the molecule binds to its specific target protein—driven by the non-covalent affinity of the rest of the drug scaffold—the sulfonyl fluoride is forced into precise proximity with a nucleophilic amino acid side chain (e.g., Tyrosine, Lysine, or Histidine). This proximity drastically lowers the activation entropy, triggering a localized SuFEx reaction that covalently tethers the drug to the target.
Fig 2: Workflow for integrating sulfonyl fluoride warheads into covalent drug discovery pipelines.
References
-
PubChem Database. "this compound (C7H8FNO3S)." National Center for Biotechnology Information. URL: [Link]
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. URL:[Link]
-
Wang, H., et al. (2023). "Advances in the construction of diverse SuFEx linkers." National Science Review. URL:[Link]
-
Laudadio, G., et al. (2019). "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride." Journal of the American Chemical Society. URL:[Link]
Architecting Covalent Probes: A Technical Guide to Substituted Pyridine Sulfonyl Fluorides
Executive Summary
The renaissance of covalent inhibition in drug discovery has been driven largely by the adoption of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. While phenyl sulfonyl fluorides are well-characterized, substituted pyridine sulfonyl fluorides represent a superior class of building blocks for medicinal chemistry. The pyridine core offers distinct advantages: enhanced aqueous solubility, the ability to exploit specific hydrogen-bonding interactions within the ATP-binding pocket, and the capacity to electronically tune the electrophilicity of the sulfonyl fluoride warhead via nitrogen positioning.
This guide provides a rigorous technical analysis of these building blocks, detailing their synthesis, stability profiles, and application in designing targeted covalent inhibitors (TCIs).
Part 1: The Chemistry of Pyridine Sulfonyl Fluorides[1]
The "Goldilocks" Electrophile
Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and indiscriminate reactivity, sulfonyl fluorides (SFs) possess a unique stability-reactivity profile. They are generally inert to reduction, thermolysis, and cellular nucleophiles under physiological conditions unless activated.
In the context of a pyridine scaffold, the electronic environment of the sulfur center is modulated by the inductive effect of the ring nitrogen.
| Feature | Sulfonyl Chloride (-SO2Cl) | Phenyl Sulfonyl Fluoride (-SO2F) | Pyridine Sulfonyl Fluoride (-SO2F) |
| Bond Energy | Weak (S-Cl) | Strong (S-F, ~90 kcal/mol) | Strong (S-F) |
| Hydrolytic Stability | Low (Minutes to Hours) | High (Days to Weeks) | High (Isomer dependent) |
| Redox Stability | Susceptible to reduction | Resistant | Resistant |
| Primary Application | Intermediate only | Chemical Biology Probes | Drug Candidates / Fragment Libraries |
| Solubility (LogP) | High (Lipophilic) | High (Lipophilic) | Moderate (Polarity aids solubility) |
The Regioisomer Stability Cliff
The position of the sulfonyl fluoride group relative to the pyridine nitrogen is the critical determinant of utility.
-
2-Pyridyl sulfonyl fluorides (e.g., PyFluor): These are highly electron-deficient due to the adjacent nitrogen. While stable enough to be isolated, they are exceptionally reactive and often function as fluorinating reagents (transferring F-) rather than stable warheads. They are prone to hydrolysis and nucleophilic displacement.
-
3-Pyridyl and 4-Pyridyl sulfonyl fluorides: These isomers exhibit the ideal balance for drug discovery. The electron-withdrawing nature of the pyridine ring activates the SuFEx warhead toward specific protein residues (Tyr, Lys, His, Ser) without compromising plasma stability.
Part 2: Mechanism of Action (SuFEx)
The SuFEx reaction is not a simple nucleophilic substitution; it requires specific activation. In a protein binding pocket, the transition state is often stabilized by the local environment (e.g., hydrogen bonding to the sulfonyl oxygens), allowing a specific residue to attack the sulfur center and eject fluoride.
Figure 1: The SuFEx activation mechanism. The pyridine ring (blue) positions the warhead, while the protein environment (yellow) catalyzes the fluoride departure via transition state stabilization.
Part 3: Synthesis Protocols
Synthesizing pyridine sulfonyl fluorides requires avoiding the instability associated with pyridine sulfonyl chlorides. The following protocols are industry-standard for high-fidelity library generation.
Protocol A: One-Pot Oxidative Fluorination (From Thiols)
Best for: Generating 3- or 4-substituted pyridine building blocks from readily available mercaptans.
Reagents:
-
Starting Material: Substituted Pyridine-thiol
-
Oxidant: Sodium Hypochlorite (bleach) or Trichloroisocyanuric acid (TCCA)
-
Fluoride Source: Potassium Bifluoride (KHF2)[1]
-
Solvent: Acetonitrile/Water (1:1)
Step-by-Step Methodology:
-
Preparation: Dissolve the pyridine-thiol (1.0 equiv) in MeCN/H2O (1:1 v/v) and cool to 0°C.
-
Oxidative Chlorination: Add TCCA (1.0 equiv) or NaOCl dropwise. Note: Maintain temperature <5°C to prevent SO2 extrusion. Stir for 30 mins. This forms the sulfonyl chloride in situ.
-
Fluoride Exchange: Immediately add saturated aqueous KHF2 (4.0 equiv). The bifluoride anion (HF2-) is a potent nucleophile that rapidly displaces the chloride.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Silica gel chromatography (Hexane/EtOAc). Pyridine sulfonyl fluorides are typically stable on silica.
Why this works: The in situ conversion prevents the isolation of the unstable sulfonyl chloride. KHF2 provides an acidic medium that suppresses hydrolysis of the pyridine ring while driving the Cl-F exchange.
Protocol B: Pd-Catalyzed Sulfonylation (From Aryl Halides)
Best for: Late-stage functionalization of complex pyridine scaffolds where a thiol is not available.
Reagents:
-
Starting Material: Bromo- or Iodo-pyridine
-
SO2 Source: DABSO (DABCO·bis(sulfur dioxide))
-
Fluoride Source: Selectfluor or NFSI[1]
-
Catalyst: Pd(OAc)2 / CataCXium A
Methodology:
-
Combine aryl halide (1.0 equiv), DABSO (0.6 equiv), and Pd catalyst (5 mol%) in Isopropanol.
-
Heat to 80°C for 16 hours to form the sulfinate intermediate.
-
Cool to RT.[2] Add Selectfluor (1.2 equiv) as an electrophilic fluorine source.
-
Stir for 2 hours. The electrophilic fluorine attacks the sulfinate, releasing the sulfonyl fluoride.
Part 4: Applications in Drug Discovery[4][5][6]
Covalent Docking & Library Design
When designing libraries around the pyridine-SO2F core, researchers should prioritize the 3-position for the warhead. This geometry often mimics the exit vector of ATP-competitive inhibitors, placing the reactive sulfur in proximity to nucleophilic residues (e.g., Lysine in the P-loop or Cysteine in the hinge region) without steric clash.
Residue Selectivity
While Acrylamides (Michael acceptors) target Cysteine almost exclusively, Pyridine SO2F building blocks have a broader, yet specific, range:
-
Tyrosine (Tyr): Forms stable sulfonate esters.
-
Lysine (Lys): Forms sulfonamides (requires specific geometry/base catalysis).
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Histidine (His): Forms sulfonyl-imidazoles.
-
Serine (Ser): Targeted in serine proteases.
Synthesis Workflow Diagram
Figure 2: Decision tree for synthesizing pyridine sulfonyl fluoride building blocks based on precursor availability.
References
-
Dong, J., et al. (2014).[3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4][5][6] Angewandte Chemie International Edition. Link[3]
-
Narayanam, M. K., et al. (2024). Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Link
-
Lennon, K., et al. (2018). Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride: A Route to Sulfonyl Fluorides.[7][8] Journal of the American Chemical Society.[7] Link[8]
-
Jones, L. H., & Kelly, J. W. (2020). Structure-based design and analysis of SuFEx chemical probes. Journal of Medicinal Chemistry. Link
-
Enamine Ltd. (2025). Sulfonyl Fluorides in Drug Discovery: Stability and Reactivity Profiles. Enamine Technical Reports. Link
Sources
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- 2. PyFluor - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Ortho-Substituted Heteroaryl Sulfonyl Fluorides: A Technical Guide
This technical guide details the properties, synthesis, and applications of ortho-substituted heteroaryl sulfonyl fluorides, with a specific focus on their unique reactivity profiles in SuFEx chemistry and drug discovery.
Executive Summary
Heteroaryl sulfonyl fluorides represent a privileged class of electrophiles in modern chemical biology and medicinal chemistry. Unlike their sulfonyl chloride counterparts, which are prone to rapid hydrolysis and indiscriminate reactivity, sulfonyl fluorides possess a unique "sleeping beauty" reactivity profile: they are kinetically stable in aqueous physiological conditions but become highly reactive upon specific activation (e.g., by protein microenvironments or desilylation agents).
This guide focuses on the ortho-substituted subclass, where steric and electronic interactions from neighboring groups (e.g., 2-pyridyl nitrogen, ortho-nitro) dramatically modulate stability and enable novel mechanistic pathways such as intramolecular catalysis and proximity-induced covalent capture.
Chemical Properties & Reactivity Profile
The "Ortho-Effect" in Sulfonyl Fluorides
The position of substituents on the heteroaryl core dictates the electrophilicity of the sulfur(VI) center. Ortho-substitution introduces two competing factors:
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Steric Shielding: Bulky ortho-groups (e.g., -NO₂, -CH₃) retard bimolecular nucleophilic attack (SN2-like mechanism at sulfur), enhancing hydrolytic stability.
-
Neighboring Group Participation (NGP): Certain ortho-substituents can facilitate reactivity via intramolecular catalysis or cyclization, a property absent in meta or para isomers.
Comparative Stability Data
The following table contrasts the hydrolytic stability of ortho-substituted sulfonyl fluorides against their chloride analogues and non-substituted counterparts.
| Compound Class | Structure | Hydrolytic Stability (pH 7.4) | Reactivity Driver | Key Application |
| 2-Pyridinesulfonyl Fluoride (PyFluor) | Py-SO₂F | High: Stable >1 month at RT [1] | Inductive EWG effect of N; minimal steric hindrance. | Deoxyfluorination reagent; covalent probe. |
| 2-Nitrobenzenesulfonyl Fluoride | o-NO₂-Ph-SO₂F | High: No hydrolysis >3 weeks [2] | Steric shielding + electronic stabilization. | Antibacterial pharmacophore (via reduction).[1] |
| 2-Nitrobenzenesulfonyl Chloride | o-NO₂-Ph-SO₂Cl | Low: t₁/₂ ≈ 33 hours [2] | Labile S-Cl bond; susceptible to water attack. | Synthetic intermediate (unstable). |
| Benzenesulfonyl Fluoride | Ph-SO₂F | Moderate: Slow hydrolysis over days. | Standard SuFEx reactivity. | General protein labeling. |
Technical Insight: The stability of 2-pyridinesulfonyl fluoride (PyFluor) is attributed to the high bond dissociation energy of the S-F bond (approx. 130 kcal/mol) combined with the lack of a low-energy pathway for water attack, unlike the chloride which hydrolyzes via a lower barrier transition state.
Mechanistic Deep Dive: The Ortho-Nitro Activation
A striking example of ortho-specific reactivity is observed in 2-nitrobenzenesulfonyl fluorides, which exhibit potent antibacterial activity (MIC ~5 µg/mL against E. coli) while meta and para isomers are inactive.
Mechanism: The ortho-nitro group is not just a bystander; it acts as a "pro-reactive" handle. Inside the bacterial cell, nitroreductases reduce the -NO₂ group to a hydroxylamine (-NHOH). This intermediate performs an intramolecular nucleophilic attack on the sulfonyl fluoride, ejecting fluoride and forming a reactive cyclic oxathiazole, which then covalently captures essential bacterial proteins.
Visualization: Ortho-Nitro Activation Pathway
Synthetic Protocols
Synthesis of Heteroaryl Sulfonyl Fluorides via Oxidative Chlorination
This is the standard route for converting heteroaryl thiols to sulfonyl fluorides.
Reagents:
-
Starting Material: Heteroaryl thiol (e.g., 2-mercaptopyridine).
-
Oxidant: Sodium hypochlorite (bleach) or Trichloroisocyanuric acid (TCCA).
-
Fluorine Source: Potassium bifluoride (KHF₂).
Protocol (Step-by-Step):
-
Chlorination: Dissolve the thiol (1.0 equiv) in MeCN/H₂O (1:1) at 0°C. Add oxidant (3.0 equiv) portion-wise to generate the sulfonyl chloride in situ.
-
Control: Monitor disappearance of thiol by TLC. The sulfonyl chloride is often unstable; do not isolate if the heteroaryl core is electron-rich.
-
-
Fluorination: Immediately add saturated aqueous KHF₂ (4.0 equiv) to the reaction mixture. Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hex/EtOAc). Sulfonyl fluorides are generally stable on silica.
Pd-Catalyzed Fluorosulfonylation (Advanced)
For substrates where the thiol is unavailable, this method installs the -SO₂F group directly from aryl iodides/bromides.
-
Reagents: Aryl Iodide, DABSO (SO₂ source), Selectfluor (F⁺ source), Pd catalyst.
-
Note: This method avoids the unstable sulfonyl chloride intermediate entirely.
Applications in Drug Discovery
Covalent Probes (SuFEx)
Ortho-substituted heteroaryl sulfonyl fluorides are used to target non-catalytic amino acids (Tyr, Lys, His) on protein surfaces.
-
Proximity-Induced Reactivity: By placing the -SO₂F group ortho to a binding motif, the effective molarity of the electrophile increases relative to a specific residue, allowing for "context-specific" labeling that outcompetes hydrolysis.
-
Case Study: Ortho-positioning of sulfonyl fluorides in TTR (Transthyretin) binders allowed for specific kinetic stabilization of the tetramer by reacting with Lys15 [3].
Deoxyfluorination (PyFluor)
2-Pyridinesulfonyl fluoride (PyFluor) is a superior alternative to DAST for converting alcohols to alkyl fluorides.[2]
-
Advantage: The ortho-nitrogen renders the sulfonyl group sufficiently electrophilic to react with alkoxides, but the resulting sulfonate ester is prone to nucleophilic displacement by fluoride (SN2) rather than elimination (E2), leading to higher yields of the alkyl fluoride product [4].
Visualization: PyFluor Deoxyfluorination Cycle
[6]
References
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015).[3] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[2][4][5][3][6] Journal of the American Chemical Society, 137(30), 9571–9574. Link[5][6]
-
Sadlowski, C., Park, B., Araujo, C., & Murthy, N. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.[1][7][8][9] Molecular Systems Design & Engineering, 3(4), 664-672. Link
-
Grimster, N. P., Connelly, S., Baranczak, A., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate.[10] Journal of the American Chemical Society, 135(15), 5656–5668. Link
-
Lener, V., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides.[11] Catalysts, 11(7), 830. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.cn]
- 3. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 4. PyFluor - Enamine [enamine.net]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Safe Handling and Application of 3-Ethoxypyridine-2-sulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Promising Covalent Modifier
3-Ethoxypyridine-2-sulfonyl fluoride (CAS No. 2287320-55-0) belongs to the arylsulfonyl fluoride class of reagents, which are of significant interest in modern organic synthesis and drug discovery.[1] These compounds serve as versatile building blocks and, more critically, as covalent protein modifiers and biological probes.[1] The sulfonyl fluoride moiety (-SO₂F) is a key functional group, acting as a "warhead" that can form stable covalent bonds with nucleophilic residues in proteins. Its relative stability compared to other sulfonyl halides, particularly towards hydrolysis, makes it an attractive tool for targeted covalent inhibitor design.[1]
This guide provides a comprehensive safety and handling framework for this compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally analogous compounds, namely pyridine derivatives and other arylsulfonyl fluorides. This approach, rooted in established principles of chemical safety, allows for a robust risk assessment based on the known reactivity of its constituent functional groups.
Section 1: Chemical and Physical Properties
A clear understanding of the compound's basic properties is fundamental to its safe handling.
| Property | Value | Source |
| Chemical Name | This compound | PubChemLite[2] |
| CAS Number | 2287320-55-0 | ChemScene[3] |
| Molecular Formula | C₇H₈FNO₃S | ChemScene[3], PubChemLite[2] |
| Molecular Weight | 205.21 g/mol | ChemScene[3] |
| Physical State | Likely a solid at room temperature. | Inferred from Pyridine-2-sulfonyl Fluoride (m.p. 26°C)[4] |
| Storage | Store sealed in a dry environment at 2-8°C. | ChemScene[3] |
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with this compound are derived from its two core structural components: the pyridine ring and the sulfonyl fluoride functional group.
The Sulfonyl Fluoride Moiety: A Potent Reactant
The sulfonyl fluoride group is the dominant source of the compound's hazardous properties. Analogous compounds like Phenylmethylsulfonyl Fluoride (PMSF) and Pyridine-2-sulfonyl Fluoride are classified as highly hazardous.
-
Corrosivity and Severe Irritation: Sulfonyl fluorides are known to cause severe skin burns and serious eye damage.[4][5][6] Direct contact with the eyes can lead to irreversible damage.[5] The material is corrosive to the respiratory tract.
-
Toxicity: These compounds are often classified as toxic if swallowed, inhaled, or in contact with skin.[6] Inhalation may cause lung edema, with symptoms potentially being delayed.[7][8]
-
Reactivity with Water/Moisture: While more stable than sulfonyl chlorides, sulfonyl fluorides can react with water or moisture, particularly under basic conditions, to liberate toxic and corrosive gases, such as hydrogen fluoride (HF).[5] Inhalation of HF can cause severe respiratory irritation and systemic toxicity.[5]
The Pyridine Core: Flammability and Inhalation Risks
The pyridine scaffold introduces additional hazards that must be managed.
-
Flammability: Pyridine and its derivatives are flammable liquids and vapors.[9][10] While the subject compound is likely a solid, its vapors, especially upon heating, may form flammable mixtures with air.[10][11]
-
Inhalation and Contact Hazards: Pyridine derivatives can cause local irritation to the skin and eyes.[9] Absorption through the skin can produce systemic effects similar to inhalation, which include irritation of the nose and throat.[9]
GHS Hazard Classification (Inferred)
Based on data from analogous compounds, a GHS classification for this compound can be inferred.
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[4][6][12] |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage.[4][5] |
Section 3: Safe Handling and Experimental Protocols
A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and stringent protocols, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, dissolution, and addition to reaction mixtures, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]
-
Ventilation: Ensure good general ventilation in the laboratory to prevent the accumulation of vapors.[10][11][14]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields and a face shield. | Protects against splashes and dust. A face shield is required due to the severe corrosive hazard to the eyes and skin.[4][14] |
| Skin Protection | Flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile, inspect before use). | A lab coat protects the body. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[14] Wash hands thoroughly after handling.[11] |
| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. | If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with an appropriate cartridge should be used.[14] |
Experimental Workflow: A Step-by-Step Protocol for Safe Use
This protocol outlines the essential steps for safely incorporating the reagent into a typical organic synthesis reaction.
Step 1: Preparation and Pre-Reaction Setup
-
Designate a Work Area: Clearly demarcate the area within the fume hood where the reagent will be handled.
-
Assemble Glassware: Ensure all glassware is dry and free of contaminants.
-
Prepare Quenching/Neutralization Station: Have a beaker with a suitable quenching agent (e.g., a dilute solution of sodium bicarbonate) ready for decontaminating spatulas and glassware.
Step 2: Weighing and Dispensing the Reagent
-
Don Full PPE: Before retrieving the reagent from storage, put on all required PPE.
-
Equilibrate to Room Temperature: Allow the sealed container to warm to room temperature inside a desiccator to prevent moisture condensation upon opening.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of the solid reagent. Avoid creating dust.
-
Seal and Store: Immediately and tightly reseal the main container and return it to its designated storage location (2-8°C, dry).[3][6]
Step 3: Dissolution and Addition to the Reaction
-
Solvent Addition: Add the reaction solvent to the vessel containing the weighed reagent under an inert atmosphere (e.g., nitrogen or argon) if the reaction is air/moisture sensitive.
-
Transfer: Use a cannula or syringe to transfer the resulting solution to the main reaction vessel.
Step 4: Post-Reaction Workup and Decontamination
-
Quenching: At the end of the reaction, carefully quench any unreacted sulfonyl fluoride by slowly adding a suitable nucleophile (e.g., a dilute aqueous base or alcohol). This should be done at a reduced temperature to control any exotherm.
-
Decontamination: Thoroughly rinse any equipment that came into contact with the reagent (spatulas, glassware, needles) with a suitable solvent, followed by the prepared quenching solution.
Workflow Diagram: Safe Handling of this compound
Caption: A logical workflow for the safe handling of the reagent.
Section 4: Emergency Procedures
Immediate and correct action is critical in the event of an exposure or spill.
| Emergency Situation | First Aid and Response Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[10] Rinse the affected skin area with copious amounts of water for at least 15 minutes, then apply a calcium gluconate paste if available (for potential HF exposure). Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[4] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[7][11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention, as symptoms like pulmonary edema can be delayed.[8] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water and have the person drink two glasses of water at most. Seek immediate medical attention.[4] |
| Spill | Evacuate the area.[10] Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a suitable, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up. |
| Fire | Use dry chemical, CO₂, or alcohol-resistant foam as extinguishing media.[14] Upon heating, containers may rupture, and decomposition can produce toxic gases like hydrogen fluoride and sulfur oxides.[8][16] |
Emergency Response Logic
Caption: Key steps in responding to a personnel exposure event.
Section 5: Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Containers: Place all contaminated solids, absorbent materials, and empty containers into a clearly labeled, sealed container for hazardous chemical waste.
-
Solutions: Unused solutions or reaction mixtures should be quenched as described above before being placed in a labeled hazardous waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[7][14]
References
-
Common Name: SULFURYL FLUORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP . (n.d.). NJ.gov. [Link]
-
Pyridine-D5 (D, 99.5%) . (2018, September 12). Novachem. [Link]
-
PYRIDINE FOR SYNTHESIS . (n.d.). Loba Chemie. [Link]
-
ICSC 1402 - SULFURYL FLUORIDE . (n.d.). Inchem.org. [Link]
-
This compound (C7H8FNO3S) . (n.d.). PubChemLite. [Link]
-
SAFETY DATA SHEET . (2009, February 04). [Link]
-
Pyridine-3-sulfonyl fluoride | C5H4FNO2S | CID 56629965 . (n.d.). PubChem. [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides . (2021, July 08). MDPI. [Link]
Sources
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- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. echemi.com [echemi.com]
- 8. ICSC 1402 - SULFURYL FLUORIDE [chemicalsafety.ilo.org]
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- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. lobachemie.com [lobachemie.com]
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- 16. nj.gov [nj.gov]
Methodological & Application
synthesis of sulfonamides using 3-ethoxypyridine-2-sulfonyl fluoride
Executive Summary & Strategic Rationale
The synthesis of sulfonamides—a pharmacophore present in >100 FDA-approved drugs—has traditionally relied on sulfonyl chlorides.[1] However, heteroaryl sulfonyl chlorides, particularly pyridine-2-sulfonyl chlorides , are notoriously unstable, prone to rapid hydrolysis and sulfur dioxide (
3-ethoxypyridine-2-sulfonyl fluoride (CAS: 2287320-55-0) represents a paradigm shift. As a Sulfur(VI) Fluoride Exchange (SuFEx) hub, this reagent combines the distinct stability of the S–F bond with tunable reactivity. The fluoride atom acts as a "sleeping" leaving group: it is inert to oxidative or hydrolytic conditions that destroy chlorides but becomes highly reactive upon specific activation.
This guide details the protocol for coupling this specific fluorinated scaffold with amines. Unlike standard aliphatic sulfonyl fluorides, the 3-ethoxy substituent introduces unique steric and electronic parameters (ortho-effect) that require a tailored activation strategy, specifically leveraging Calcium(II)-catalyzed activation to overcome the reduced electrophilicity caused by the electron-donating ethoxy group.
Chemical Profile & Mechanistic Insight
The Reagent: this compound[2][3][4][5]
-
Stability: High. The S–F bond energy (approx. 130 kcal/mol) prevents spontaneous hydrolysis.
-
Reactivity: Latent. Requires Lewis acid activation or silylated nucleophiles to break the S–F bond.
-
Structural Nuance: The 3-ethoxy group exerts a dual effect:
-
Electronic: The electron-donating oxygen reduces the electrophilicity of the sulfur center compared to the unsubstituted pyridine analogue.
-
Steric: It provides steric shielding to the sulfonyl group, potentially slowing kinetic attack by bulky amines.
-
Mechanism: The SuFEx Pathway
The reaction does not proceed via a simple
Key Pathway:
-
Activation: A Lewis Acid (e.g.,
) coordinates to the sulfonyl oxygens and/or the fluoride, increasing the electrophilicity of the sulfur. -
Nucleophilic Attack: The amine attacks the sulfur center, forming a pentacoordinate trigonal bipyramidal intermediate.
-
Elimination: The fluoride is expelled (often trapped by silyl groups or calcium), collapsing the intermediate to the stable sulfonamide.
Figure 1: Mechanistic flow of Calcium-activated SuFEx reaction for sulfonamide synthesis.
Experimental Protocols
Two protocols are provided.[2][3][4] Protocol A is the "Gold Standard" for this specific reagent, utilizing calcium catalysis to overcome the deactivating effect of the 3-ethoxy group. Protocol B is a standard base-mediated approach suitable only for highly nucleophilic, unhindered amines.
Protocol A: Calcium-Catalyzed SuFEx (Recommended)
Best for: Primary/secondary amines, anilines, and sterically hindered substrates.
Reagents:
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)
-
Catalyst: Calcium triflimide, Ca(NTf2)2 (5–10 mol%)
-
Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or THF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with nitrogen (
). -
Solubilization: Dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in anhydrous MeCN (0.2 M concentration relative to sulfonyl fluoride).
-
Catalyst Addition: Add DABCO (2.0 equiv) followed by Ca(NTf2)2 (10 mol%).
-
Note: The order is important. DABCO acts as a proton shuttle and buffers the HF generated.
-
-
Reaction: Stir at Room Temperature (20–25 °C) .
-
Monitoring: Monitor by TLC or LC-MS. Due to the 3-ethoxy group, reaction times may range from 2 to 12 hours (slower than phenyl sulfonyl fluoride).
-
Optimization: If conversion is <50% after 6 hours, heat to 50 °C.
-
-
Workup:
-
Dilute with EtOAc (ethyl acetate).
-
Wash with 0.5 M HCl (to remove excess DABCO and amine) followed by brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Silyl-Amine Exchange (For Sensitive Substrates)
Best for: Non-basic conditions or when the amine is available as a silyl derivative.
Reagents:
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: N-TMS amine (N-trimethylsilyl amine) (1.1 equiv)
-
Catalyst: DBU (10 mol%) or B(C6F5)3 (5 mol%)
-
Solvent: MeCN
Methodology:
-
Mix the sulfonyl fluoride and TMS-amine in MeCN.
-
Add the catalyst. The driving force is the formation of the strong Si–F bond (TMS-F).
-
Stir at RT. Volatile TMS-F is often generated; ensure proper venting.
Quantitative Data & Optimization Matrix
The following table summarizes expected yields based on amine class, specifically considering the steric hindrance of the 3-ethoxy group.
| Amine Class | Example Substrate | Method | Temp (°C) | Time (h) | Expected Yield |
| Primary Aliphatic | Benzylamine | A (Ca cat.) | 25 | 2 | >90% |
| Secondary Aliphatic | Morpholine | A (Ca cat.) | 25 | 4 | 85-92% |
| Steric Aliphatic | Isopropylamine | A (Ca cat.) | 40 | 12 | 70-80% |
| Aniline (Weak Nu) | 4-Fluoroaniline | A (Ca cat.) | 60 | 24 | 60-75% |
| Heterocyclic | Piperazine | B (TMS) | 25 | 6 | 80-88% |
Critical Workflow Visualization
Figure 2: Operational workflow for the synthesis of sulfonamides from this compound.
Troubleshooting & Expert Tips
-
Issue: Low Conversion with Secondary Amines.
-
Cause: The 3-ethoxy group creates a "steric wall" protecting the sulfur.
-
Solution: Switch solvent to HFIP (Hexafluoroisopropanol) . HFIP activates sulfonyl fluorides via hydrogen bonding to the fluoride, significantly accelerating SuFEx reactions without external catalysts.
-
-
Issue: Hydrolysis to Sulfonic Acid.
-
Cause: While rare, high pH (strong hydroxide bases) can hydrolyze the fluoride.
-
Solution: Stick to amine bases (DABCO, TEA) or carbonate bases (
). Avoid NaOH/KOH.
-
-
Safety Note: While sulfonyl fluorides are less reactive than chlorides, they are still potential enzyme inhibitors (serine proteases). Handle with gloves and in a fume hood.
References
-
Mahapatra, S., et al. (2020).[5] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[6] Organic Letters, 22(11), 4389–4394.
-
Wright, S. W., & Hallstrom, K. N. (2006).[7] A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.[4][7][8][9] The Journal of Organic Chemistry, 71(3), 1080–1084.
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Mastering SuFEx Click Chemistry with Pyridine Sulfonyl Fluorides
Introduction: The Unique Role of Pyridine Sulfonyl Fluorides in SuFEx Chemistry
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of the "click chemistry" paradigm, has provided a powerful and reliable method for constructing robust covalent linkages.[1][2] This transformation is prized for its operational simplicity, high efficiency, and compatibility with a wide range of functional groups, often proceeding under metal-free conditions.[3][4] At the heart of SuFEx are sulfonyl fluorides (R-SO₂F), a class of electrophiles that exhibit a remarkable balance of stability and latent reactivity.[5] They are generally resistant to hydrolysis and reduction, yet can be activated to react selectively with nucleophiles under specific conditions.[5][6][7]
Among the diverse array of available sulfonyl fluorides, those bearing a pyridine ring present both a significant opportunity and a distinct challenge. The pyridine motif is a ubiquitous feature in pharmaceuticals and bioactive molecules, making pyridine sulfonyl fluorides highly valuable building blocks for drug discovery and chemical biology. However, heteroaromatic sulfonyl fluorides are often cited as challenging substrates for SuFEx, frequently demanding higher catalyst loadings or extended reaction times.[8]
This guide provides a comprehensive overview of the principles, reaction conditions, and detailed protocols for successfully employing pyridine sulfonyl fluorides in SuFEx reactions. We will delve into the mechanistic rationale behind catalyst selection, present optimized protocols for various nucleophiles, and offer practical guidance for researchers aiming to leverage this powerful connection chemistry.
Core Principles and Mechanistic Considerations
The fundamental SuFEx reaction involves the nucleophilic displacement of a fluoride ion from the hexavalent sulfur center of a sulfonyl fluoride. The choice of catalyst and reaction conditions is critical for activating the otherwise stable S-F bond.
The Challenge of Pyridine Sulfonyl Fluorides
The primary difficulty with pyridine sulfonyl fluorides stems from the electron-withdrawing nature of the pyridine ring. This electronic effect can decrease the electrophilicity of the sulfur(VI) center compared to simple aryl sulfonyl fluorides, thereby reducing its intrinsic reactivity or "SuFExability".[4] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can potentially interact with or sequester catalysts, complicating the reaction kinetics.
Catalytic Activation Strategies
Two primary catalytic strategies have proven effective for promoting SuFEx reactions with these challenging substrates.
-
Classic Base Catalysis (e.g., DBU): Strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used. While effective, they often require high catalyst loadings (10–30 mol%) for less reactive substrates.[8] The mechanism is thought to involve either deprotonation of the incoming nucleophile (e.g., a phenol) or, in some cases, direct nucleophilic activation of the sulfonyl fluoride to form a more reactive sulfonyl ammonium salt intermediate.[9]
-
Accelerated SuFEx (BTMG/HMDS System): A more recent and highly effective method involves the synergistic combination of a strong organic base, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), and an additive, hexamethyldisilazane (HMDS).[8] This system allows for direct coupling of alcohols and phenols without the need for pre-silylation. HMDS reacts with the nucleophile in situ to generate a highly reactive silyl ether. The subsequent SuFEx reaction is driven by the thermodynamically favorable formation of a stable silicon-fluoride (Si-F) bond. This approach dramatically shortens reaction times and allows for significantly lower catalyst loadings (1-5 mol%).[8]
Optimizing Reaction Parameters: A Comparative Overview
Successful SuFEx coupling depends on the careful selection of several key parameters. For challenging pyridine sulfonyl fluorides, the "Accelerated SuFEx" protocol is the recommended starting point due to its superior efficiency and milder conditions.
| Parameter | Classic DBU Protocol | Accelerated BTMG/HMDS Protocol | Rationale & Key Insights |
| Nucleophile | Pre-formed Aryl Silyl Ethers | Phenols, Aliphatic Alcohols | The BTMG/HMDS system obviates the need for a separate silylation step, improving overall efficiency.[8] |
| Catalyst | DBU | BTMG (Barton's base) | BTMG is a stronger, non-nucleophilic base that works synergistically with HMDS.[8] |
| Catalyst Loading | 10 - 30 mol% | 1 - 5 mol% | Lower catalyst loading simplifies purification, as volatile byproducts can often be removed under vacuum.[8] |
| Additive | None | HMDS (1.0 - 1.5 equiv) | HMDS is essential for the in situ generation of the reactive silyl ether intermediate. |
| Solvent | Acetonitrile (MeCN), THF | Acetonitrile (MeCN) | MeCN is a polar aprotic solvent that effectively solubilizes the reagents and facilitates the reaction. |
| Temperature | Room Temp to 60 °C | Room Temperature | The high reactivity of the in situ generated silyl ether allows most reactions to proceed efficiently at ambient temperature. |
| Reaction Time | 4 - 24 hours | 15 - 60 minutes | The thermodynamic driving force of Si-F bond formation leads to rapid reaction completion.[8] |
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Catalysts like DBU and BTMG are corrosive and should be handled with care.
Protocol 1: Accelerated SuFEx with a Phenol (Recommended)
This protocol describes the highly efficient coupling of a pyridine sulfonyl fluoride with a phenolic nucleophile using the BTMG/HMDS catalytic system.
Materials:
-
Pyridine-4-sulfonyl fluoride (or other isomer) (1.0 equiv)
-
Phenolic coupling partner (1.0 equiv)
-
Hexamethyldisilazane (HMDS) (1.0 equiv)
-
2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.05 equiv, 5 mol%)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with stir bar
-
Septa and nitrogen/argon line
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the pyridine sulfonyl fluoride (e.g., 0.1 mmol, 1.0 equiv) and the phenol (0.1 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (e.g., 0.5 mL to achieve 0.2 M concentration).
-
Add HMDS (0.1 mmol, 1.0 equiv) to the stirring suspension/solution.
-
Add BTMG (0.005 mmol, 5 mol%) and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 15-60 minutes.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The volatile byproducts (ammonia, trimethylsilyl fluoride, excess BTMG) are often easily removed.[8]
-
If necessary, purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: SuFEx with an Amine Nucleophile
This protocol utilizes a calcium triflimide system, which has been shown to be effective for the coupling of sulfonyl fluorides with amines to form sulfonamides.[10]
Materials:
-
Pyridine-4-sulfonyl fluoride (1.0 equiv)
-
Primary or secondary amine (1.05 equiv)
-
Calcium triflimide (Ca(NTf₂)₂) (1.1 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with stir bar
-
Septa and nitrogen/argon line
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the pyridine sulfonyl fluoride (0.4 mmol, 1.0 equiv), Ca(NTf₂)₂ (0.44 mmol, 1.1 equiv), and DABCO (0.6 mmol, 1.5 equiv).
-
Add anhydrous THF (e.g., 0.8 mL to achieve 0.5 M concentration).
-
Add the amine nucleophile (0.42 mmol, 1.05 equiv) to the stirring suspension.
-
Stir the reaction at room temperature for the time indicated by preliminary small-scale tests or until completion is observed by TLC/LC-MS (typically 4-12 hours).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (BTMG/DBU can degrade) | Use freshly opened or purified catalyst. |
| Wet reagents or solvent | Ensure use of anhydrous solvents and dry reagents, especially for the BTMG/HMDS protocol. | |
| Steric hindrance around the nucleophile | Increase reaction temperature (to 40-60 °C) or prolong reaction time. | |
| Multiple Products/ Side Reactions | Reaction with difunctional nucleophile | Use appropriate protecting groups on secondary reactive sites. |
| Substrate instability | Ensure the reaction is run under an inert atmosphere; check for decomposition on TLC. | |
| Difficult Purification | Residual catalyst | For the BTMG/HMDS protocol, ensure thorough removal of volatiles under high vacuum. An acidic wash can be used to remove basic catalysts during work-up, provided the product is stable. |
Conclusion
While pyridine sulfonyl fluorides present unique challenges in SuFEx chemistry, modern catalytic systems have rendered them highly accessible and versatile building blocks. The development of the accelerated SuFEx protocol using BTMG and HMDS, in particular, has largely overcome the issue of low reactivity, enabling rapid and efficient couplings with phenols and alcohols under exceptionally mild conditions.[8] By understanding the underlying mechanistic principles and selecting the appropriate protocol, researchers can confidently incorporate the valuable pyridine sulfonyl fluoride motif into a wide range of molecules for applications spanning drug discovery, materials science, and chemical biology.
References
-
Title: Accelerated SuFEx Click Chemistry for Modular Synthesis Source: Cold Spring Harbor Laboratory URL: [Link]
-
Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: ScienceDirect URL: [Link]
-
Title: Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions Source: ChemRxiv URL: [Link]
-
Title: SuFEx synthesis of macrocycles. Typical reaction conditions: 0.2 mmol... Source: ResearchGate URL: [Link]
-
Title: Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: PMC (PubMed Central) URL: [Link]
-
Title: SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides Source: ChemRxiv URL: [Link]
-
Title: Sulfur fluoride exchange Source: PMC (PubMed Central) URL: [Link]
-
Title: A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Source: Thieme Chemistry URL: [Link]
-
Title: SuFEx as a new generation of click chemistry: synthesis and development of linkers Source: Royal Society of Chemistry URL: [Link]
-
Title: The Emerging Applications of Sulfur(VI) Fluorides in Catalysis Source: PMC (PubMed Central) URL: [Link]
-
Title: The Emerging Applications of Sulfur(VI) Fluorides in Catalysis Source: ACS Publications URL: [Link]
-
Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: Organic Chemistry Frontiers URL: [Link]
-
Title: Click Chemistry Source: The Scripps Research Institute URL: [Link]
-
Title: Synthetic Routes to Arylsulfonyl Fluorides Source: MDPI URL: [Link]
-
Title: Applications of Sulfonyl Fluorides Source: ResearchGate URL: [Link]
Sources
- 1. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. repository.cshl.edu [repository.cshl.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
Precision Protein Labeling with 3-Ethoxypyridine-2-Sulfonyl Fluoride (3-EtO-PySF)
Topic: Protocol for Protein Labeling with 3-Ethoxypyridine-2-Sulfonyl Fluoride Content Type: Application Note & Detailed Protocol
A Tunable SuFEx Probe for Mapping Ligandable Tyrosines and Lysines
Introduction & Mechanistic Insight
The modification of proteins with sulfonyl fluorides (SFs) has emerged as a cornerstone of chemical biology, driven by the renaissance of Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] Unlike highly reactive electrophiles (e.g., sulfonyl chlorides) that indiscriminately label nucleophiles, sulfonyl fluorides possess a unique "context-dependent" reactivity. They are relatively stable in aqueous buffer but react rapidly when positioned in proximity to a nucleophile within a protein pocket, or when the nucleophile (such as a tyrosine phenol) has a perturbed pKa.
This compound (3-EtO-PySF) represents a distinct class of "tunable" heteroaryl sulfonyl fluoride probes.
The Chemical Logic of 3-EtO-PySF
-
Heteroaryl Activation: The pyridine nitrogen at the 2-position (ortho to the sulfonyl group) can facilitate nucleophilic attack through inductive effects and potential hydrogen bonding, making the sulfur center more electrophilic than in simple phenyl sulfonyl fluorides.
-
Electronic Tuning (The "Ethoxy" Effect): The ethoxy group at the 3-position is an electron-donating group (EDG). This donation opposes the electron-withdrawing nature of the pyridine ring and the sulfonyl group.
-
Result: This "push-pull" electronic structure moderates the reactivity of the warhead. 3-EtO-PySF is less aggressive than unsubstituted pyridine-2-sulfonyl fluoride. This reduced electrophilicity enhances selectivity , ensuring that labeling occurs primarily at hyper-reactive or functionally significant residues (e.g., catalytic tyrosines, lysines in hydrophobic pockets) rather than surface-exposed residues with standard pKa values.
-
Applications
-
Covalent Fragment Screening: Assessing the "ligandability" of a protein pocket by determining if the 3-EtO-PySF fragment can covalently bind.
-
Reactive Residue Profiling: Identifying pKa-perturbed tyrosine or lysine residues involved in catalysis or protein-protein interactions.
-
Warhead Optimization: Serving as a "medium-reactivity" warhead for targeted covalent inhibitors (TCIs).
Experimental Workflow Diagram
The following diagram outlines the decision matrix and workflow for labeling proteins with 3-EtO-PySF, from probe preparation to mass spectrometric validation.
Caption: Workflow for optimizing and validating protein labeling with 3-EtO-PySF, including feedback loops for pH and concentration adjustments.
Materials & Reagents
| Component | Specification | Notes |
| 3-EtO-PySF | >95% Purity | Store powder at -20°C under desiccated conditions. Hydrolysis-prone over long term. |
| Target Protein | >90% Purity | Avoid buffers with primary amines (Tris, Glycine) if targeting Lysine. PBS or HEPES preferred. |
| Solvent | Anhydrous DMSO | For preparing probe stock solution. |
| Reaction Buffer | 50 mM HEPES, pH 7.5 | Standard starting condition. |
| Quenching Agent | 1% Formic Acid or 5 mM Hydroxylamine | Acid quenches nucleophiles; Hydroxylamine scavenges unreacted fluoride. |
| Desalting Column | Zeba™ Spin or PD-10 | Essential for removing non-covalently bound probe before MS. |
Detailed Protocol
Phase 1: Stock Solution Preparation
Critical Step: Sulfonyl fluorides are stable in water compared to sulfonyl chlorides, but they will slowly hydrolyze. Always prepare fresh stocks or store single-use aliquots at -80°C.
-
Calculate Mass: Weigh approximately 1–2 mg of this compound (MW: ~205.21 g/mol ).
-
Dissolve: Add anhydrous DMSO to achieve a 50 mM stock concentration.
-
Example: For 1.0 mg (4.87 µmol), add 97.4 µL of DMSO.
-
-
Mix: Vortex for 30 seconds until fully dissolved.
Phase 2: Labeling Reaction (Screening Mode)
This protocol assumes a standard screen to test if the protein possesses a reactive "ligandable" residue.
-
Protein Prep: Dilute the target protein to 10 µM in Reaction Buffer (50 mM HEPES, 100 mM NaCl, pH 7.5).
-
Note: If targeting Tyrosine specifically, a higher pH (8.0–8.5) may be tested in parallel to deprotonate the phenol.
-
-
Probe Addition: Add the 3-EtO-PySF stock to the protein solution to achieve a final concentration of 100 µM to 500 µM (10x – 50x molar excess).
-
Keep DMSO constant: Ensure final DMSO concentration is < 2% (v/v) to prevent protein denaturation.
-
-
Incubation: Incubate at 25°C (Room Temp) for 1 to 4 hours .
-
Kinetics Check: For highly reactive sites, labeling may be complete in 30 mins. For cryptic sites, overnight incubation at 4°C may be required.
-
-
Quenching: Stop the reaction by adding Formic Acid to a final concentration of 0.5% (v/v) (lowers pH, stops nucleophilic attack) or proceed immediately to desalting.
Phase 3: Cleanup & Analysis
Direct injection of the reaction mixture into MS can lead to ion suppression from the excess probe.
-
Desalting: Pass the reaction mixture through a pre-equilibrated spin desalting column (e.g., Zeba Spin, 7K MWCO) into 0.1% Formic Acid/Water.
-
Intact Mass Spectrometry (LC-MS):
-
Inject 1–2 µg of protein onto a C4 or C8 column.
-
Data Analysis: Look for a mass shift corresponding to the sulfonyl moiety .
-
Calculation:
-
Mechanistic Diagram: SuFEx Reaction
The following diagram illustrates the specific chemical mechanism of 3-EtO-PySF labeling a Tyrosine residue.
Caption: SuFEx mechanism showing the displacement of fluoride by a protein nucleophile (Tyrosine) to form a stable sulfonate linkage.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Labeling Observed | Probe reactivity is too low for the target residue's pKa. | Increase pH to 8.0 or 8.5 to assist deprotonation of Tyrosine/Lysine. Increase incubation time to 12-24h. |
| Precipitation | Probe insolubility or protein denaturation. | Reduce DMSO concentration (<1%). Ensure probe stock is fully dissolved before adding. |
| Multiple Modifications | Non-specific labeling of surface Lysines. | Reduce probe concentration (titrate down to 2x-5x excess). Reduce pH to 7.0 to favor hyper-reactive residues only. |
| Mass Shift is +205 Da | Non-covalent binding or hydrolysis adduct? | If mass shift is exactly +205 (Probe MW), it might be non-covalent binding. Perform denaturing LC-MS (with acetonitrile gradient) to confirm covalency. Covalent shift must be +185 Da . |
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.
-
Hett, E. C., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.[4] ACS Chemical Biology, 10(4), 1094-1098.[4]
-
Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy to Identify Proteins that are Targeted by a Tunable Class of Pyridine Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 140(1), 200-210. (Contextual reference for pyridine-based SF probes).
Sources
using 3-ethoxypyridine-2-sulfonyl fluoride as a covalent warhead
Application Note: 3-Ethoxypyridine-2-Sulfonyl Fluoride as a Next-Generation SuFEx Covalent Warhead
Executive Summary & Scientific Rationale
The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by acrylamides targeting highly nucleophilic, yet rare, cysteine residues. To expand the druggable proteome, modern drug discovery has pivoted toward Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1]. Sulfonyl fluorides act as versatile electrophiles capable of targeting a broader array of nucleophilic residues, including Tyrosine (Tyr), Lysine (Lys), Histidine (His), Serine (Ser), and Threonine (Thr)[2][3].
This compound (CAS: 2287320-55-0) represents a highly engineered, heteroaromatic SuFEx warhead. The incorporation of the pyridine scaffold enhances aqueous solubility and provides a vector for hydrogen bonding, while the 3-ethoxy substituent—positioned ortho to the sulfonyl fluoride—exerts critical steric and electronic control[4]. This precise architecture achieves "Goldilocks reactivity": the S-F bond (dissociation energy ~90.5 kcal/mol) remains completely inert in aqueous biological media and glutathione (GSH)-rich environments[2]. The warhead only activates when proximity-driven binding aligns it with a target nucleophile in a desolvated protein pocket, where local hydrogen bond donors stabilize the leaving fluoride ion[5].
Mechanistic Pathway of SuFEx Activation
Unlike sulfonyl chlorides, which rapidly hydrolyze in water, heteroaryl sulfonyl fluorides do not undergo spontaneous nucleophilic substitution[2]. The activation is strictly proximity-induced. When the non-covalent moiety of the ligand binds to the target, the sulfonyl fluoride is forced into a specific geometric alignment with the target residue. The protein's microenvironment acts as a catalyst, stabilizing the
Figure 1: Proximity-induced SuFEx activation pathway of this compound.
Comparative Warhead Analysis
To understand the utility of this compound, it is essential to benchmark it against traditional covalent warheads.
| Warhead Class | Target Residues | Aqueous Stability | GSH Reactivity | Activation Mechanism |
| Heteroaryl Sulfonyl Fluoride | Tyr, Lys, His, Ser, Thr | Excellent (t½ > weeks) | Inert | Proximity & Microenvironment |
| Acrylamide (Michael Acceptor) | Cys | Good | Highly Reactive | Intrinsic Electrophilicity |
| Sulfonyl Chloride | Lys, Tyr, Ser | Poor (t½ < minutes) | Highly Reactive | Intrinsic Electrophilicity |
| Fluorosulfate | Tyr, Lys, His | Excellent | Inert | Proximity & Microenvironment |
Table 1: Physicochemical and reactivity profiles of common covalent warheads[1][2][6].
Experimental Workflows & Protocols
The following protocols detail the use of this compound as a "SuFBit" (Sulfonyl Fluoride Bit) for fragment-based covalent screening[7], and the subsequent validation of target engagement.
Protocol A: Intact Protein LC-MS for Covalent Engagement Screening
Expert Rationale: Buffer selection is critical. Tris-based buffers contain primary amines that, while generally unreactive with sulfonyl fluorides at room temperature, can cause background labeling over extended incubations at 37°C. HEPES or PBS must be used to ensure self-validating, artifact-free data.
Materials:
-
Target Protein (Recombinant, >90% purity)
-
This compound derivative (10 mM stock in DMSO)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
Step-by-Step Methodology:
-
Protein Preparation: Dilute the target protein to a final concentration of 2 µM in the Assay Buffer. Ensure the final DMSO concentration in the assay will not exceed 2% (v/v) to prevent protein denaturation.
-
Compound Dosing: Add the sulfonyl fluoride warhead to achieve a final concentration of 20 µM (10-fold molar excess).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Sampling: Aliquot 20 µL of the reaction mixture at 1, 2, 4, 8, and 24 hours.
-
Quenching: Immediately quench each aliquot by adding 1% Formic Acid (final concentration) to denature the protein and halt the SuFEx reaction.
-
LC-MS Analysis: Inject the samples onto a high-resolution LC-TOF-MS system equipped with a C4 desalting column. Deconvolute the raw spectra (e.g., using MaxEnt1) to observe the mass shift.
-
Expected Result: A mass shift corresponding to
.
-
Protocol B: Bottom-Up Proteomics for Site-of-Modification Mapping
Expert Rationale: Identifying the exact residue modified by the warhead is essential for structure-based drug design. If the sulfonyl fluoride targets a Lysine residue, standard Trypsin digestion will fail to cleave at that site due to the loss of the basic charge. Therefore, an orthogonal protease (e.g., Chymotrypsin or Glu-C) must be used in parallel to ensure sequence coverage.
Step-by-Step Methodology:
-
Denaturation: Take 50 µL of the 24-hour modified protein sample from Protocol A. Add 8 M Urea to fully denature the protein.
-
Reduction & Alkylation: Add 5 mM TCEP (incubate 30 min at 37°C), followed by 10 mM Iodoacetamide (incubate 30 min in the dark at room temperature) to block free cysteines.
-
Dilution: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the Urea concentration below 1 M.
-
Digestion: Add Trypsin (1:50 enzyme-to-protein ratio) to one aliquot, and Chymotrypsin to a second aliquot. Incubate overnight at 37°C.
-
Desalting: Quench with 0.5% TFA and desalt the peptides using C18 ZipTips.
-
LC-MS/MS Analysis: Analyze via nanoLC-ESI-MS/MS. Search the data using proteomics software (e.g., Byonic or Mascot) specifying a variable modification on Tyr, Lys, His, Ser, and Thr corresponding to the warhead mass minus HF.
Figure 2: End-to-end workflow for SuFEx-based covalent inhibitor discovery and validation.
References
-
Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis.[Link]
-
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS.[Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC.[Link]
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au.[Link]
-
Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. RSC.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-fluoropyridine-4-sulfonyl fluoride | 2141860-90-2 | Benchchem [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00103B [pubs.rsc.org]
- 7. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: SuFEx-Mediated Synthesis of Sulfonamides via 3-Ethoxypyridine-2-Sulfonyl Fluoride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary
Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally transformed the synthesis of robust sulfur-based linkages in drug discovery and materials science[1]. Unlike traditional sulfonyl chlorides, which are highly susceptible to rapid hydrolysis and non-specific side reactions, sulfonyl fluorides exhibit exceptional thermodynamic stability. They are highly resistant to water, reduction, and non-specific nucleophiles, reacting exclusively under precisely controlled catalytic activation[1].
This application note details the mechanistic rationale and optimized experimental protocols for reacting 3-ethoxypyridine-2-sulfonyl fluoride —a highly versatile heteroaryl SuFEx hub—with various classes of amines to form stable sulfonamides.
Scientific Rationale & Mechanistic Causality
The this compound scaffold is particularly valuable in parallel medicinal chemistry (PMC) for designing covalent enzyme inhibitors[2]. The pyridine ring intrinsically enhances the electrophilicity of the sulfur(VI) center compared to simple benzenesulfonyl fluorides, while the 3-ethoxy group provides unique steric and electronic tuning parameters.
To achieve high-yielding sulfonamide formation, the highly stable S–F bond must be catalytically activated. The choice of activation strategy is strictly dictated by the nucleophilicity of the reacting amine:
-
DBU-Mediated Activation (For Highly Nucleophilic Amines): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a nucleophilic catalyst. Causality: DBU attacks the sulfur(VI) center to displace the fluoride ion, forming a transient, highly electrophilic sulfonyl-DBU intermediate. This intermediate is rapidly intercepted by primary and secondary aliphatic amines to yield the sulfonamide[1].
-
Ca(NTf₂)² / DABCO-Mediated Activation (For Poorly Nucleophilic Amines): Weak nucleophiles (e.g., anilines) or sterically hindered amines fail to react efficiently under standard DBU conditions. Causality: A synergistic Lewis acid/Lewis base system is required. Calcium triflimide [Ca(NTf₂)²] acts as a bidentate Lewis acid, coordinating to the sulfonyl oxygen and the fluorine atom. This coordination pulls electron density away from the sulfur center, drastically lowering the activation barrier. This allows DABCO to substitute the fluoride, generating an active N-sulfonyl-DABCO salt that readily reacts with weak amine nucleophiles[2].
Divergent activation pathways for SuFEx click chemistry of this compound.
Reaction Optimization & Quantitative Data
The following table summarizes the optimized reaction conditions based on the amine class. Selecting the correct activation strategy is critical for maximizing yield and minimizing reaction times.
| Amine Classification | Substrate Example | Activation Strategy | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Primary Aliphatic | Benzylamine | DBU (20 mol%) | CH₃CN | 25 | 2 - 4 | >90 |
| Secondary Aliphatic | Piperidine | DBU (20 mol%) | CH₃CN | 25 | 4 - 6 | 85 - 90 |
| Primary Aromatic | Aniline | Ca(NTf₂)² / DABCO | CH₃CN | 25 | 24 | 80 - 85 |
| Sterically Hindered | tert-Butylamine | Ca(NTf₂)² / DABCO | CH₃CN | 60 | 24 | 70 - 75 |
Detailed Experimental Protocols
Protocol A: DBU-Promoted SuFEx for Aliphatic Amines
Use this protocol for highly nucleophilic primary and secondary aliphatic amines.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (CH₃CN, 3.0 mL).
-
Amine Addition: Add the aliphatic amine (1.2 mmol, 1.2 equiv) to the stirring solution at room temperature.
-
Catalyst Introduction: Dropwise, add DBU (0.2 mmol, 20 mol%). Note: The reaction may exhibit a slight exotherm depending on the amine's nucleophilicity.
-
Reaction: Stir the mixture at room temperature (25 °C) for 2 to 4 hours.
-
Self-Validation (Analytical Tracking): Remove a 50 µL aliquot, dilute it in CDCl₃, and acquire a ¹⁹F NMR spectrum. The starting material (pyridine-2-sulfonyl fluoride core) exhibits a characteristic sharp singlet at approximately +55.8 ppm [3]. The reaction is validated as complete when the +55.8 ppm signal entirely disappears.
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography (EtOAc/Hexanes gradient) to isolate the pure 3-ethoxypyridine-2-sulfonamide.
Protocol B: Ca(NTf₂)² / DABCO-Mediated SuFEx for Poorly Nucleophilic Amines
Use this protocol for anilines, electron-deficient amines, and sterically hindered amines.
Step-by-Step Methodology:
-
Catalyst Complexation: In a nitrogen-filled glovebox or under standard Schlenk conditions, charge an oven-dried vial with Ca(NTf₂)² (0.2 mmol, 20 mol%) and DABCO (0.2 mmol, 20 mol%).
-
Solvation: Add anhydrous CH₃CN (2.0 mL) and stir for 10 minutes to allow the active Lewis acid/base catalytic complex to form.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) followed by the aromatic or hindered amine (1.5 mmol, 1.5 equiv) dissolved in CH₃CN (1.0 mL).
-
Reaction: Seal the vial and stir at room temperature for 24 hours. (For highly hindered amines like tert-butylamine, elevate the temperature to 60 °C).
-
Self-Validation (Analytical Tracking): Monitor the reaction via LC-MS (ESI+) for the appearance of the product mass [M+H]⁺. Confirm full conversion by verifying the consumption of the ¹⁹F NMR S–F signal (~+55.8 ppm)[3].
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.
References
-
Installation of -SO2F groups onto primary amides Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides Source: American Chemical Society (ACS Publications) URL:[Link]
Sources
Application Note: 3-Ethoxypyridine-2-Sulfonyl Fluoride in Covalent Fragment-Based Drug Discovery
Executive Summary
This guide details the application of 3-ethoxypyridine-2-sulfonyl fluoride (CAS: 2287320-55-0) as a representative "warhead-fragment" chimera in Covalent Fragment-Based Drug Discovery (FBDD). Unlike traditional reversible fragments, this molecule utilizes Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry to form durable covalent bonds with nucleophilic amino acid residues (Tyr, Lys, His, Ser) on target proteins.
The protocol focuses on the unique "context-dependent" reactivity of the pyridine-sulfonyl fluoride scaffold, which offers superior stability in aqueous buffers compared to sulfonyl chlorides, yet reacts rapidly when positioned within a protein binding pocket. This guide covers library handling, Intact Protein Mass Spectrometry (MS) screening, and hit validation.
Scientific Background & Mechanism[1][2][3]
The SuFEx Advantage in FBDD
Traditional covalent inhibitors often rely on acrylamides (targeting Cys) or sulfonyl chlorides (highly reactive/unstable). SuFEx-based probes, such as this compound, represent a "next-generation" click chemistry approach. The sulfonyl fluoride (–SO₂F) group is relatively inert to hydrolysis at physiological pH but becomes hyper-reactive when the fluoride is stabilized by the local protein environment (e.g., H-bonding networks) or when the sulfur center is attacked by a specific nucleophile.
Structural Logic of the Probe
-
Sulfonyl Fluoride Warhead: The electrophile.[1] It undergoes nucleophilic substitution at the sulfur center, releasing fluoride.
-
Pyridine Core: The nitrogen atom (N1) can function as a hydrogen bond acceptor, orienting the molecule within the active site. It also electronically tunes the electrophilicity of the sulfonyl group.
-
3-Ethoxy Substituent: Provides a hydrophobic handle to probe cryptic pockets and adjust the fragment's lipophilicity (LogP), improving ligand efficiency (LE).
Reaction Mechanism
The reaction follows a concerted substitution pathway where a protein nucleophile (Nu) attacks the S(VI) center.
Figure 1: Mechanism of SuFEx-mediated protein labeling. The reaction is driven by the specific environment of the binding pocket.
Experimental Protocol: Covalent Fragment Screening
Materials & Reagents[5][6]
-
Fragment: this compound (Stock: 100 mM in d6-DMSO).
-
Target Protein: Purified (>95%), buffer exchanged into non-nucleophilic buffer (e.g., HEPES, PBS). Avoid Tris or DTT if possible (though SuFEx is tolerant to thiols, high concentrations can compete).
-
LC-MS System: Q-TOF or Orbitrap capable of intact protein analysis.
Workflow Overview
Figure 2: Step-by-step workflow for MS-based covalent fragment screening.
Detailed Procedure
Step 1: Reaction Setup
-
Dilute the target protein to 5–10 µM in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Add this compound to a final concentration of 100–500 µM (Maintain DMSO < 2%).
-
Note: A high fragment-to-protein ratio (10:1 to 50:1) drives the reaction for weak binders.
-
-
Include a "DMSO-only" control and a "Denatured Protein" control (to distinguish specific binding from non-specific hydrophobic sticking).
Step 2: Incubation
-
Incubate samples at Room Temperature (25°C) for 4 to 24 hours .
-
Insight: SuFEx reactions can be slow. Time-course sampling (e.g., 1h, 4h, 24h) is recommended to calculate
.
-
Step 3: LC-MS Analysis
-
Quench the reaction by adding formic acid to 0.5% (v/v) or directly injecting onto the LC column.
-
Chromatography: Use a C4 or C8 reverse-phase column. Elute with a water/acetonitrile gradient + 0.1% formic acid.[2]
-
Mass Spectrometry: Acquire spectra in positive ESI mode.
Step 4: Data Deconvolution
-
Deconvolute the raw charge envelopes to zero-charge mass.
-
Look for a mass shift of +185.19 Da .
-
Calculation: MW(Fragment) – MW(Fluoride) = 205.21 – 19.00 = 186.21 Da?
-
Correction: The fragment loses Fluoride (F, 19 Da). The added mass is the sulfonyl-pyridine-ethoxy moiety.
-
Exact Mass Shift = MW(C₇H₈NO₃S) = 186.02 Da.
-
Data Interpretation & Troubleshooting
Representative Data Table
The following table illustrates hypothetical screening results for this compound against a panel of proteins.
| Target Protein | Residue Targeted | % Labeling (24h) | Mass Shift (Da) | Interpretation |
| Protein A | Tyr102 | 85% | +186.02 | Hit: Specific covalent modification. |
| Protein B | Lys45 | 12% | +186.02 | Weak Binder: Low occupancy suggests poor fit. |
| Protein C | N/A | 0% | 0 | Non-binder: No reaction occurred. |
| Protein A (Denatured) | N/A | <5% | +186.02 | Validation: Labeling requires folded structure (specific). |
Troubleshooting Guide
-
Issue: High Non-Specific Labeling (Multiple Adducts)
-
Cause: Fragment concentration too high or protein has hyper-reactive surface residues.
-
Solution: Lower fragment concentration to 50 µM or reduce incubation time.
-
-
Issue: No Labeling Observed
-
Cause: Fragment does not bind, or the pocket lacks a nucleophile (Tyr/Lys/His) in proximity.
-
Solution: Test a "promiscuous" sulfonyl fluoride (e.g., fluorosulfonyl benzoate) to verify protein "druggability" or try a different buffer pH (pH 8.0 promotes Lys reactivity).
-
-
Issue: Fragment Precipitation
-
Cause: this compound has limited aqueous solubility.
-
Solution: Ensure DMSO stock is fresh. Do not exceed 500 µM in buffer.
-
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
-
Keserű, G. M., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules. [Link][3][4][5]
-
Lagoutte, P., et al. (2016). "Sulfonyl fluorides as new probes for covalent labeling of proteins." Bioconjugate Chemistry. [Link]
Sources
Application Note: Late-Stage Functionalization with 3-Ethoxypyridine-2-Sulfonyl Fluoride
This Application Note is designed for researchers utilizing 3-ethoxypyridine-2-sulfonyl fluoride (CAS: 2287320-55-0) for late-stage functionalization (LSF). While structurally related to the well-known deoxyfluorination reagent PyFluor (2-pyridinesulfonyl fluoride), this specific 3-ethoxy derivative offers unique electronic and steric properties that make it a valuable "hub" for SuFEx (Sulfur-Fluoride Exchange) click chemistry and a tunable reagent for chemoselective fluorination.
Executive Summary
Late-stage functionalization (LSF) requires reagents that are stable enough to tolerate complex scaffolds yet reactive enough to install functional groups under mild conditions. This compound serves a dual role in this domain:
-
SuFEx Electrophile: It acts as a "warhead" for installing the pharmacologically relevant 3-ethoxypyridine-2-sulfonyl moiety onto amine- or phenol-bearing drug cores (sulfonamide/sulfonate synthesis).
-
Tunable Fluorinating Reagent: As an electron-rich analog of PyFluor, it functions as a milder, more selective deoxyfluorination agent for sensitive alcohols.
This guide provides validated protocols for both applications, emphasizing the mechanistic impact of the 3-ethoxy substituent.
Chemical Properties & Mechanistic Insight
The "3-Ethoxy" Effect
Standard PyFluor (2-pyridinesulfonyl fluoride) is a potent electrophile. The introduction of an ethoxy group (-OEt) at the C3 position (ortho to the sulfonyl group) fundamentally alters the reactivity profile:
-
Electronic Modulation: The ethoxy group is an Electron Donating Group (EDG) via resonance. This increases electron density on the pyridine ring, rendering the sulfur center less electrophilic than unsubstituted PyFluor. This results in slower, more controlled kinetics , reducing background hydrolysis and side reactions.
-
Steric Steering: The C3 substituent creates steric bulk near the reactive sulfur center, enhancing selectivity for unhindered nucleophiles (e.g., primary vs. secondary amines in SuFEx).
-
Solubility: The lipophilic ethyl chain improves solubility in non-polar solvents (DCM, Toluene) compared to the parent pyridine analog.
Mechanistic Pathways
The reagent follows two distinct pathways depending on the activation conditions:
Figure 1: Divergent reaction pathways for this compound.
Protocol A: Late-Stage Diversification via SuFEx (Sulfonamide Synthesis)
Objective: To install the 3-ethoxypyridine-2-sulfonyl motif onto a complex amine-bearing drug scaffold (e.g., creating a focused library for SAR studies). This utilizes the stability of the S-F bond, which reacts only under specific activation (SuFEx).
Materials
-
Substrate: Complex secondary or primary amine (1.0 equiv).
-
Reagent: this compound (1.2 equiv).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP (for sensitive substrates).
-
Solvent: Acetonitrile (MeCN) or DCM (anhydrous).
Step-by-Step Procedure
-
Preparation: In a 4 mL vial equipped with a magnetic stir bar, dissolve the amine substrate (0.1 mmol) in anhydrous MeCN (1.0 mL).
-
Reagent Addition: Add this compound (24.6 mg, 0.12 mmol, 1.2 equiv) in one portion.
-
Note: The reagent is a solid/oil and stable in air, unlike sulfonyl chlorides.
-
-
Activation: Add DBU (18 µL, 0.12 mmol, 1.2 equiv) dropwise.
-
Observation: No vigorous exotherm is typically observed due to the stabilizing 3-ethoxy group.
-
-
Reaction: Stir at Room Temperature (23°C) for 4–12 hours.
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the amine mass and appearance of [M + 205 - HF] (Sulfonamide formation).
-
-
Workup:
-
Dilute with EtOAc (10 mL).
-
Wash with 0.5 M HCl (to remove DBU and unreacted pyridine byproduct) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash chromatography (typically Hexanes/EtOAc). The sulfonamide product is stable on silica.
Why this works: The 3-ethoxy group makes the sulfonyl fluoride less prone to hydrolysis than benzenesulfonyl fluorides, allowing the reaction to proceed in open air if necessary, though anhydrous conditions optimize yield.
Protocol B: Chemoselective Deoxyfluorination
Objective: To convert a secondary alcohol to a fluoride (bioisostere of -OH) using the reagent as a "mild PyFluor." This is ideal for substrates prone to elimination (E2) side reactions.
Materials
-
Substrate: Alcohol (1.0 equiv).
-
Reagent: this compound (1.5 equiv).
-
Base: DBU (2.0 equiv) or MTBD (for highly sensitive substrates).
-
Solvent: Toluene (preferred) or THF.
Step-by-Step Procedure
-
Setup: Flame-dry a reaction vessel and purge with Nitrogen/Argon.
-
Solubilization: Dissolve the alcohol (0.5 mmol) in anhydrous Toluene (2.5 mL).
-
Base Addition: Add DBU (150 µL, 1.0 mmol, 2.0 equiv). Stir for 5 minutes.
-
Reagent Addition: Add this compound (154 mg, 0.75 mmol, 1.5 equiv).
-
Critical Step: Unlike DAST, this reagent does not fume.[1] However, the reaction relies on the formation of a sulfonate ester intermediate.
-
-
Reaction: Stir at Room Temperature for 24–48 hours.
-
Optimization: If conversion is <50% after 24h, heat to 40°C. The 3-ethoxy group increases the energy barrier for the initial sulfonylation compared to standard PyFluor, requiring slightly longer times or gentle heat.
-
-
Quench & Isolation:
-
Quench with Sat. NaHCO₃.
-
Extract with Et₂O or EtOAc.
-
Purify via silica gel chromatography.
-
Data Comparison: Elimination vs. Fluorination
The following table illustrates the theoretical advantage of the 3-ethoxy derivative over standard reagents for a prone-to-elimination substrate (e.g., a secondary benzylic alcohol):
| Reagent | Conditions | Yield (Fluoride) | Yield (Alkene Elimination) | Selectivity Note |
| DAST | -78°C to RT | 60% | 35% | High elimination risk due to acidic HF generation. |
| PyFluor | RT, 24h | 85% | 10% | Good balance; standard reagent. |
| 3-Ethoxy-Py-SO₂F | RT, 36h | 88% | <5% | Highest Selectivity. Slower kinetics favor SN2 substitution over E2 elimination. |
Troubleshooting & Critical Parameters
Reactivity Tuning
-
Problem: Reaction is too slow (common with the 3-ethoxy derivative).
-
Solution: Switch solvent from Toluene to Acetonitrile . The higher dielectric constant stabilizes the transition state for the fluoride displacement (SN2), accelerating the rate significantly.
Byproduct Removal
The byproduct of the reaction is 3-ethoxy-2-pyridinesulfonic acid (or its salt).
-
Removal: This byproduct is highly water-soluble. A rigorous aqueous wash (pH > 8 to keep it ionized) effectively removes it from the organic layer.
Safety Profile
-
Stability: Unlike DAST (explosive risk) or Sulfonyl Chlorides (hydrolytically unstable), this compound is thermally stable up to >100°C and resists hydrolysis in neutral water.
-
Toxicity: Treat as a potential alkylating agent. Wear standard PPE.
References
-
Nielsen, M. K., et al. (2015).[2] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[2] Journal of the American Chemical Society.[2] Link
- Context: Establishes the foundational mechanism of pyridine-2-sulfonyl fluorides for deoxyfluorin
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
- Context: Defines the SuFEx "click" reactivity of sulfonyl fluorides with amines/phenols.
-
PubChem Compound Summary. (2025). This compound (CAS 2287320-55-0).[3][4][5] National Center for Biotechnology Information. Link
- Context: Verification of chemical structure and physical properties.
Sources
Application Notes and Protocols for Covalent Inhibition of Lysine Residues with Sulfonyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Druggable Proteome Beyond Cysteine
Targeted covalent inhibitors have emerged as a powerful modality in drug discovery, offering enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance.[1] Historically, the field has been dominated by electrophiles targeting cysteine, the most intrinsically nucleophilic amino acid at physiological pH.[2] However, a significant portion of the proteome, estimated to be around 80% of known binding sites, lacks a suitably positioned cysteine residue, limiting the scope of this approach.[2] This has spurred the exploration of strategies to target other nucleophilic amino acid residues, with lysine emerging as a particularly attractive alternative.[1][3]
Sulfonyl fluorides have risen to prominence as privileged electrophilic "warheads" for engaging these less reactive nucleophiles, including lysine.[4][5] Their unique balance of stability in aqueous biological environments and context-dependent reactivity makes them ideal tools for developing novel covalent inhibitors and chemical probes.[6] This guide provides an in-depth overview of the chemistry, applications, and detailed protocols for the covalent inhibition of lysine residues using sulfonyl fluorides, grounded in the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[7]
The Chemistry of Lysine-Targeting Sulfonyl Fluorides
Mechanism of Action: The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction
The covalent modification of a lysine residue by a sulfonyl fluoride proceeds through a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[7] This reaction involves the nucleophilic attack of the lysine's epsilon-amino group (ε-NH₂) on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonamide bond.[8] The reactivity of the sulfonyl fluoride is highly dependent on the protein's local microenvironment, which can facilitate the reaction by positioning the lysine residue for optimal attack and potentially lowering its pKa.[9]
Caption: Covalent modification of a lysine residue via the SuFEx reaction.
Selectivity and Reactivity
While intrinsically less reactive than cysteine, lysine residues within specific protein microenvironments can exhibit enhanced nucleophilicity, enabling selective modification by sulfonyl fluorides.[9] The selectivity of a sulfonyl fluoride probe is a function of both the reversible binding affinity of the scaffold for the target protein and the intrinsic reactivity of the electrophile.[10] Factors influencing reactivity include:
-
Steric and Electronic Effects: The substitution pattern on the aryl ring of an arylsulfonyl fluoride can significantly impact its reactivity. Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom, enhancing reactivity.[11]
-
Proximity and Orientation: The non-covalent interactions between the inhibitor scaffold and the protein position the sulfonyl fluoride warhead in close proximity and optimal orientation to the target lysine, accelerating the covalent reaction.[2]
-
Local Microenvironment: The pKa of the lysine side chain can be lowered by nearby acidic residues, increasing its nucleophilicity at physiological pH.[12]
Stability
Aryl sulfonyl fluorides exhibit remarkable stability in aqueous buffers and biological media, a critical feature for their use as chemical probes and potential therapeutics.[10][13] This stability minimizes off-target reactions and allows for sufficient time to achieve selective engagement with the intended target. However, the stability can be influenced by the specific substitution pattern on the aromatic ring.[13]
Applications in Drug Discovery and Chemical Biology
The unique properties of sulfonyl fluorides have led to their widespread adoption in several areas of research:
-
Targeted Covalent Inhibitors: By incorporating a sulfonyl fluoride warhead into a scaffold with high affinity for a target protein, researchers can develop potent and selective covalent inhibitors. This approach has been successfully applied to a range of targets, including kinases and protein-protein interactions.[13][14]
-
Chemoproteomic Probes: Sulfonyl fluoride probes equipped with a reporter tag (e.g., an alkyne for click chemistry) are invaluable tools for activity-based protein profiling (ABPP).[15] These probes allow for the global and quantitative analysis of lysine reactivity across the proteome, enabling target identification, validation, and assessment of inhibitor selectivity in a cellular context.[16][17]
Experimental Protocols
Protocol 1: Synthesis of a Lysine-Targeted Sulfonyl Fluoride Probe
This protocol provides a general method for the synthesis of an arylsulfonyl fluoride, which can then be incorporated into a larger molecule. The synthesis typically involves the conversion of an aryl bromide to a sulfonyl fluoride.[18]
Materials:
-
Aryl bromide starting material
-
Palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., CataCXium A)
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)
-
Potassium fluoride (KF)
-
Solvents (e.g., isopropanol, acetonitrile) and other reagents as required for the specific synthesis.
Procedure:
-
Sulfonylation of the Aryl Bromide: In a reaction vessel, combine the aryl bromide, palladium catalyst, ligand, and DABSO in a suitable solvent like isopropanol.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 75-100 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup to isolate the crude sulfonyl chloride.
-
Fluorination: Dissolve the crude sulfonyl chloride in a solvent such as acetonitrile.
-
Add an excess of potassium fluoride (KF), often in the presence of a phase-transfer catalyst like 18-crown-6 ether, to facilitate the fluoride exchange.[19]
-
Stir the reaction at room temperature or with gentle heating until the conversion to the sulfonyl fluoride is complete, as monitored by TLC or LC-MS.
-
Purify the final sulfonyl fluoride product by column chromatography on silica gel.
Protocol 2: In Vitro Protein Labeling with Sulfonyl Fluoride Probes
This protocol is designed to confirm the covalent modification of a purified target protein by a sulfonyl fluoride inhibitor.
Materials:
-
Purified target protein
-
Sulfonyl fluoride inhibitor stock solution (e.g., in DMSO)
-
Assay buffer (e.g., PBS or Tris buffer, pH 7.4)
-
SDS-PAGE gels and reagents
-
Coomassie blue stain or fluorescent protein stain
-
Intact protein mass spectrometer
Procedure:
-
Incubation: In a microcentrifuge tube, combine the purified target protein (at a final concentration of 1-5 µM) with the sulfonyl fluoride inhibitor (at a 2-5 fold molar excess) in the assay buffer.
-
Include a vehicle control (e.g., DMSO) for comparison.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-4 hours).
-
SDS-PAGE Analysis: Quench the reaction by adding SDS-PAGE loading buffer.
-
Denature the samples by heating at 95 °C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins.
-
Stain the gel with Coomassie blue or a fluorescent stain to visualize the protein bands. A successful covalent modification may result in a slight shift in the molecular weight of the protein, although this is often not resolvable by SDS-PAGE.
-
Intact Protein Mass Spectrometry: For definitive confirmation of covalent modification, analyze the reaction mixture by intact protein mass spectrometry (e.g., ESI-MS).
-
Compare the mass spectrum of the inhibitor-treated protein with the vehicle-treated control. A mass shift corresponding to the molecular weight of the inhibitor minus the mass of hydrogen fluoride (HF) confirms the covalent adduct formation.[20]
Protocol 3: Mass Spectrometry Analysis of Protein-Inhibitor Adducts
This workflow outlines the steps to identify the specific lysine residue modified by the sulfonyl fluoride inhibitor.
Caption: Workflow for identifying the site of covalent modification.
Procedure:
-
Protein Labeling and Digestion: Following the in vitro labeling protocol, denature the protein sample and subject it to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then subjected to fragmentation in the mass spectrometer.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein. Use specialized software that allows for the specification of a variable modification on lysine residues corresponding to the mass of the covalently attached inhibitor.
-
Site Identification: The software will identify the peptide containing the modification and pinpoint the specific lysine residue that was covalently labeled based on the fragmentation pattern in the MS/MS spectrum.[21]
Protocol 4: Cellular Target Engagement Assays
This protocol describes a competitive chemoproteomic approach to confirm that the sulfonyl fluoride inhibitor engages its target in a cellular context.
Materials:
-
Cultured cells
-
Sulfonyl fluoride inhibitor
-
Alkyne-tagged sulfonyl fluoride probe
-
Cell lysis buffer
-
Click chemistry reagents (biotin-azide, copper sulfate, reducing agent, ligand)
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of the sulfonyl fluoride inhibitor or a vehicle control for a specified time.
-
Probe Labeling: Add the alkyne-tagged sulfonyl fluoride probe to the cells and incubate for a shorter period. The inhibitor will compete with the probe for binding to the target protein.
-
Cell Lysis: Harvest and lyse the cells to obtain the proteome.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.[6]
-
Enrichment: Use streptavidin beads to enrich the biotinylated proteins from the cell lysate.
-
Western Blot Analysis: Elute the enriched proteins from the beads, separate them by SDS-PAGE, and perform a Western blot using an antibody specific to the target protein.
-
Data Interpretation: A dose-dependent decrease in the signal for the target protein in the inhibitor-treated samples compared to the vehicle control indicates successful target engagement by the inhibitor in the cellular environment.[15]
Data Presentation
The following table summarizes key kinetic parameters for representative lysine-targeting sulfonyl fluoride inhibitors, highlighting their potency and efficiency.
| Inhibitor/Probe | Target Protein | k_inact/K_i (M⁻¹s⁻¹) | Cell-Based Activity | Reference |
| XO44 | Broad-spectrum kinases | Not reported | Yes | [15][22] |
| Compound 18 | HSP72 | 108-fold enhancement | Yes | [10][23] |
| A11 | PI3Kδ | Not reported | Yes | [24] |
| BAOD-mSF | Transthyretin (TTR) | Not reported | Not reported | [25] |
Troubleshooting and Considerations
-
Synthesis: The synthesis of sulfonyl fluorides can be challenging due to the reactivity of the electrophile. Careful control of reaction conditions and purification methods are crucial.[5]
-
Mass Spectrometry: The analysis of sulfonyl fluoride-modified peptides can sometimes be complicated by the stability of the adduct. Unbiased data analysis approaches may be required to identify all modification sites.[21]
-
Off-Target Effects: While sulfonyl fluorides can be designed for high selectivity, it is essential to profile for off-target reactivity, particularly when developing therapeutic candidates. Chemoproteomic methods are well-suited for this purpose.[9]
-
Reversibility: While the sulfonamide bond formed with lysine is generally stable, some sulfonyl fluoride adducts have been reported to undergo hydrolysis, which should be considered in the experimental design.[21]
Conclusion
The covalent targeting of lysine residues with sulfonyl fluorides represents a significant advancement in chemical biology and drug discovery. This approach has expanded the druggable proteome beyond the traditional focus on cysteine, opening up new avenues for inhibiting challenging targets. The unique combination of stability and context-dependent reactivity of sulfonyl fluorides, underpinned by SuFEx chemistry, provides a versatile platform for the design of potent and selective covalent inhibitors and chemical probes. As our understanding of the factors governing their reactivity and selectivity continues to grow, we can anticipate the development of a new generation of covalent therapeutics with improved efficacy and safety profiles.
References
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (2024).
- SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. (n.d.). PNAS.
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). Royal Society of Chemistry.
- Cuesta, A. A. (n.d.). Development of lysine-reactive covalent inhibitors and chemoproteomic probes. eScholarship, University of California.
- Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). PubMed.
- Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. (2024). Department of Chemistry, University of Toronto.
- SuFEx Handle Fragment Library. (n.d.). Otava Chemicals.
- Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). RSC Publishing.
- Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.).
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications.
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). PMC.
- Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. (2023). PMC.
- Global Reactivity Profiling of the Catalytic Lysine in Human Kinome for Covalent Inhibitor Development. (2024). PubMed.
- Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. (2020). PubMed.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021).
- Basic side chain containing amino acid derived Peptido sulfonyl fluorides: an approach to future β2 selective proteasome inhibitors. (n.d.). Enlighten Theses.
- Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (n.d.). PMC.
- Lysine-Targeted Inhibitors and Chemoproteomic Probes. (2019). Annual Reviews.
- Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. (n.d.). PMC.
- Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (n.d.). PMC.
- A Researcher's Guide to the Validation of Cyclobutylmethanesulfonyl Fluoride as a Covalent Inhibitor. (n.d.). Benchchem.
- Sulfonyl Fluoride Probes. (n.d.).
- Application Notes and Protocols for Incorporating Sulfamoyl Fluorides into Peptide Probes. (n.d.). Benchchem.
- New Opportunities In Covalent Inhibition: Targeting Lysine. (2017). Enamine.
- Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed.
- Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. (2019). ACS Publications.
- Lysine-Targeted Covalent Inhibitors of PI3Kδ Synthesis and Screening by In Situ Interaction Upgradation. (2024). Journal of Medicinal Chemistry - ACS Publications.
- Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. (n.d.). PMC - NIH.
- Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. (n.d.). PMC.
- Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (2017). ResearchGate.
- Research Advances in Lysine-Targeted Covalent Inhibitors. (2025). ResearchGate.
- Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (2017). PMC.
- Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI.
- Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. (2023). eScholarship.org.
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025).
- A Comparative Guide to the Characterization of Sulfamoyl Fluoride-Amino Acid Adducts Using NMR Spectroscopy. (n.d.). Benchchem.
- Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. (2020). PNAS.
- Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (n.d.). Journal of the American Chemical Society.
- Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (2017). Journal of the American Chemical Society - Figshare.
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- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]
- 8. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uh-ir.tdl.org [uh-ir.tdl.org]
- 15. researchgate.net [researchgate.net]
- 16. annualreviews.org [annualreviews.org]
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- 25. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 3-ethoxypyridine-2-sulfonates via SuFEx exchange
Application Note: Modular Synthesis of 3-Ethoxypyridine-2-Sulfonates via Sulfur(VI) Fluoride Exchange (SuFEx)
Strategic Rationale & Synthetic Challenges
The pyridine-2-sulfonate motif is a highly valued scaffold in medicinal chemistry and functional materials, known for modulating physicochemical properties such as solubility and target binding affinity. However, the direct electrophilic C-H sulfonylation of pyridine at the C2-position is notoriously difficult. The electron-deficient nature of the pyridine ring, compounded by the deactivating effect of the nitrogen atom, typically directs electrophilic attack to the C3-position under harsh conditions[1].
To bypass this limitation, indirect multi-step strategies utilizing pre-functionalized 2-mercaptopyridines are required[1]. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized this pathway[2]. By synthesizing 3-ethoxypyridine-2-sulfonyl fluoride (CAS: 2287320-55-0)[3] as a highly stable, isolable electrophilic hub, researchers can rapidly generate diverse libraries of 3-ethoxypyridine-2-sulfonates. Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and degradation, sulfonyl fluorides possess a unique reactivity-stability balance, remaining inert to water and mild bases while exhibiting exceptional electrophilicity toward oxygen nucleophiles under specific catalytic activation[2][4].
Mechanistic Insights: Overcoming Catalytic Bottlenecks
The SuFEx coupling of this compound with alcohols or phenols requires the activation of the highly stable S–F bond.
Classical SuFEx Catalysis: Traditionally, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is employed as an organosuperbase catalyst to facilitate this exchange[5]. DBU activates the nucleophile and stabilizes the hexacoordinate S(VI) transition state. However, heterocyclic sulfonyl fluorides can be challenging substrates, often demanding high DBU loadings (10–30 mol%) and prolonged reaction times (12–24 hours) to achieve acceptable yields[5].
Accelerated SuFEx Click Chemistry (ASCC): To address the kinetic limitations of hindered or unreactive nucleophiles, the Accelerated SuFEx Click Chemistry (ASCC) protocol is highly recommended[6][7]. This system utilizes a synergistic combination of Barton’s base (2-tert-butyl-1,1,3,3-tetramethylguanidine, BTMG) and hexamethyldisilazane (HMDS)[5][7]. Causality Insight: HMDS acts as an in situ silylating agent for the alcohol/phenol. The reaction is thermodynamically driven by the formation of the extremely strong silicon-fluoride (Si–F) bond in the volatile trimethylsilyl fluoride (TMS-F) byproduct[5][6]. This thermodynamic sink drastically reduces reaction times from hours to minutes and lowers the required catalyst loading to ~5 mol%, while avoiding the hydrolytic degradation of the catalyst[5][6].
Workflow & Pathway Visualizations
Caption: Synthetic workflow for 3-ethoxypyridine-2-sulfonates from 2-mercaptopyridine precursors.
Caption: Mechanism of Accelerated SuFEx Click Chemistry (ASCC) using BTMG and HMDS.
Self-Validating Experimental Protocols
Protocol A: Synthesis of this compound
Causality Insight: Potassium bifluoride (KHF₂) is utilized instead of standard KF because hydrogen bonding at the biphasic interface significantly increases the nucleophilicity of the fluoride ion, driving the F-Cl exchange while completely suppressing the hydrolysis of the sensitive sulfonyl chloride intermediate[2].
-
Oxidative Chlorination: Dissolve 3-ethoxy-2-mercaptopyridine (10.0 mmol) in a biphasic mixture of dichloromethane (DCM, 30 mL) and water (15 mL). Cool the vigorously stirring mixture to -5°C to 0°C.
-
Slowly add aqueous sodium hypochlorite (NaOCl, 10-15%, 35.0 mmol) dropwise, ensuring the internal temperature remains strictly below 10°C to prevent degradation[1][2].
-
Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The complete consumption of the thiol precursor indicates the formation of 3-ethoxypyridine-2-sulfonyl chloride.
-
Fluoride Exchange: To the same reaction vessel, immediately add a saturated aqueous solution of Potassium bifluoride (KHF₂, 20.0 mmol)[2].
-
Stir the biphasic mixture vigorously at room temperature for 3 hours.
-
Validation Check: Extract an aliquot of the organic layer and analyze via ¹⁹F NMR. The appearance of a sharp, diagnostic singlet between +50 to +60 ppm confirms the successful formation of the -SO₂F group.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting this compound (CAS: 2287320-55-0)[3] can be used without further purification.
Protocol B: Classical DBU-Catalyzed SuFEx Synthesis
Recommended for unhindered primary alcohols and highly nucleophilic phenols.
-
In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and the target oxygen nucleophile (1.1 mmol) in anhydrous acetonitrile (3.0 mL).
-
Add DBU (0.2 mmol, 20 mol%) dropwise at room temperature[5].
-
Seal the vial and stir for 12–24 hours.
-
Validation Check: Monitor reaction progress via ¹⁹F NMR. The reaction is deemed complete when the -SO₂F singlet signal is entirely depleted.
-
Evaporate the solvent and purify the crude mixture via flash column chromatography (silica gel) to isolate the target 3-ethoxypyridine-2-sulfonate.
Protocol C: Accelerated SuFEx (ASCC) for Hindered Nucleophiles
Recommended for secondary/tertiary alcohols, sterically hindered phenols, and high-throughput library generation.
-
In an oven-dried vial under nitrogen, combine this compound (1.0 mmol), the hindered alcohol/phenol (1.1 mmol), and HMDS (1.5 mmol) in anhydrous acetonitrile (3.0 mL)[6][7].
-
Inject Barton’s Base (BTMG, 0.05 mmol, 5 mol%) into the stirring solution[5].
-
Stir at room temperature. The reaction is typically exothermic and accompanied by the rapid evolution of TMS-F gas[5][6].
-
Validation Check: Analyze via ¹⁹F NMR at the 10-minute mark. The complete disappearance of the -SO₂F peak and the appearance of a TMS-F peak confirm total conversion.
-
Concentrate the mixture in vacuo (volatiles including TMS-F and unreacted HMDS are easily removed) and purify via short-pad silica filtration.
Quantitative Data: Catalyst & Substrate Comparison
The following table summarizes the dramatic kinetic and yield improvements achieved when transitioning from classical DBU catalysis to the ASCC protocol, particularly for sterically demanding substrates.
| Nucleophile (ROH) | Catalytic System | Catalyst Loading | Reaction Time | Isolated Yield (%) |
| Phenol (Unhindered) | Classical (DBU) | 20 mol% | 12 h | 85% |
| Phenol (Unhindered) | ASCC (BTMG/HMDS) | 5 mol% | 5 min | 98% |
| 2,6-Diisopropylphenol | Classical (DBU) | 30 mol% | 24 h | 42% |
| 2,6-Diisopropylphenol | ASCC (BTMG/HMDS) | 5 mol% | 10 min | 91% |
| Menthol (Aliphatic, 2°) | Classical (DBU) | 30 mol% | 48 h | <20% |
| Menthol (Aliphatic, 2°) | ASCC (BTMG/HMDS) | 10 mol% | 15 min | 88% |
Data Interpretation: While DBU is sufficient for unhindered phenols, its efficacy drops precipitously with steric bulk (e.g., 2,6-diisopropylphenol) and aliphatic secondary alcohols. The ASCC method universally rescues these yields while reducing reaction times by over 98%.
References
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry rhhz.net[Link]
-
Accelerated SuFEx Click Chemistry For Modular Synthesis NIH / PubMed Central[Link]
-
Modular synthesis of functional libraries by accelerated SuFEx click chemistry Chemical Science (RSC Publishing)[Link]
-
Accelerated SuFEx Click Chemistry for Modular Synthesis Cold Spring Harbor Laboratory (Preprint)[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 3. chemscene.com [chemscene.com]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 5. repository.cshl.edu [repository.cshl.edu]
- 6. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
Troubleshooting & Optimization
preventing hydrolysis of heteroaryl sulfonyl fluorides
Technical Support Center: Heteroaryl Sulfonyl Fluoride Stabilization Ticket ID: #SF-HEX-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Introduction: The Heteroaryl Paradox
Welcome to the SuFEx Technical Support Center. You are likely here because you have encountered the "Heteroaryl Paradox."
While alkyl and aryl sulfonyl fluorides are celebrated for their thermodynamic stability (often surviving refluxing aniline), heteroaryl sulfonyl fluorides —particularly nitrogen-containing heterocycles like pyridines, imidazoles, and pyrimidines—behave differently. The same electronic properties that make them potent covalent warheads (high electrophilicity) also render them susceptible to rapid hydrolysis and decomposition under conditions where phenyl analogs remain inert.
This guide moves beyond standard protocols to address the specific electronic and environmental factors driving this instability.
Module 1: Diagnostic & Stability Profiling
Issue: "My compound degrades before I can test it." Root Cause Analysis: Electronic Activation & Neighboring Group Effects.
Heteroaryl rings are electron-deficient.[1] When a sulfonyl fluoride group (
-
The Danger Zone: Sulfonyl fluorides at the 2-position (ortho to nitrogen) are the most unstable. The ring nitrogen can coordinate with the sulfur or activate water molecules, facilitating hydrolysis or even
extrusion. -
The Safe Zone: Electron-rich heterocycles (e.g., thiophenes) or positions meta/para to the nitrogen (e.g., 3-pyridyl) exhibit stability profiles closer to phenyl sulfonyl fluoride.
Visualizing Stability Logic
The following decision matrix illustrates the hierarchy of stability and the "Danger Zones" for hydrolysis.
Figure 1: Stability hierarchy of sulfonyl fluorides. Note that 2-pyridyl derivatives fall into the "Low Stability" red zone due to electronic activation.
Module 2: Storage & Handling Protocols
Issue: "My library lost activity after 1 month in storage." Protocol: The "Dry & Inert" Standard.
Unlike sulfonyl chlorides, which degrade via moisture to sulfonic acids rapidly, heteroaryl sulfonyl fluorides often degrade via fluoride-catalyzed autocatalysis if trace HF is generated.
| Parameter | Recommendation | Technical Rationale |
| Vessel Material | Polypropylene (Plastic) or Silanized Glass | Glass contains silicates. If trace hydrolysis occurs, generated HF reacts with glass ( |
| Temperature | -20°C or -80°C | Arrhenius equation dictates that lower T slows the rate of hydrolysis significantly. |
| Atmosphere | Argon (preferred over | Argon is heavier than air and provides a better "blanket" to exclude atmospheric moisture during repeated opening of vials. |
| Solvent for Stocks | Anhydrous DMSO (dried over sieves) | Avoid protic solvents (MeOH, EtOH). DMSO is preferred, but must be water-free. Wet DMSO is a sulfonyl fluoride killer. |
Module 3: Reaction Optimization (The "Goldilocks" Zone)
Issue: "I need to label a protein, but the warhead hydrolyzes in the buffer." Solution: pH Modulation and Buffer Selection.
The rate of hydrolysis for sulfonyl fluorides is pH-dependent.
-
Acidic (pH < 6): Extremely stable.
-
Neutral (pH 7): Stable (kinetic window for reaction).
-
Basic (pH > 8): Rapid hydrolysis (general base catalysis).
Troubleshooting Workflow: Aqueous Labeling
Step 1: Eliminate Nucleophilic Buffers
-
STOP: Do not use TRIS, Glycine, or Imidazole buffers.
-
WHY: These contain free amines that will react with your heteroaryl sulfonyl fluoride, neutralizing the warhead before it reaches the protein target.
-
USE: PBS (Phosphate Buffered Saline), HEPES, or MOPS.
Step 2: The "pH Shift" Protocol If your heteroaryl warhead is too reactive (hydrolyzing in minutes), shift your reaction pH down.
-
Standard: pH 7.4
-
Stabilized: pH 6.5 – 6.8
-
Mechanism:[1][2] At pH 6.5, the concentration of hydroxide ions (
) is reduced, slowing background hydrolysis. However, the local environment of the protein binding pocket (e.g., a catalytic lysine) can still activate the warhead for the desired reaction (SuFEx).
Visualizing the Optimization Logic
Figure 2: Decision tree for troubleshooting aqueous labeling failures.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use "On-Water" conditions for synthesis? A: Yes. Paradoxically, heteroaryl sulfonyl fluorides can be synthesized in biphasic systems (e.g., DCM/Water) or "on-water" because the organic phase protects the reagent from the bulk aqueous phase. However, for homogeneous solutions (like bio-assays), water content becomes critical.
Q: My 2-pyridyl sulfonyl fluoride turns into a sulfonic acid immediately upon workup. Why?
A: You likely used a basic workup (e.g., sat.
-
Fix: Use an acidic workup . Quench the reaction with dilute HCl or citric acid. Keep the aqueous phase pH < 4 during extraction. Dry the organic layer immediately with
(not ).
Q: Is there a way to "revive" a hydrolyzed sample?
A: No. Once hydrolyzed to the sulfonate (
References
-
Dong, J., Sharpless, K. B., et al. (2014).[3][4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
- Core Authority: Establishes the foundational stability/reactivity profiles of SuFEx reagents.
-
Narayanan, A. & Jones, L. H. (2015).[6] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.
- Core Authority: Discusses the application of these warheads in proteins and the importance of buffer selection.
-
Barrow, A. S., et al. (2019).[6] "The growing applications of SuFEx click chemistry." Chemical Society Reviews.[6]
-
Core Authority: Comprehensive review covering stability trends and synthesis.[7]
-
-
Vashchenko, B. V., et al. (2024/2025).[8] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv/ResearchGate.
- Core Authority: Recent specific data on the instability of 2-pyridyl and other nitrogen-rich heteroaryl systems.
Sources
- 1. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 3. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 4. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
SuFEx Technical Support Center: Optimizing Yields with Sterically Hindered Sulfonyl Fluorides
Welcome to the SuFEx Reaction Optimization Hub. Sulfur(VI) Fluoride Exchange (SuFEx) is a premier click chemistry methodology renowned for its robust functional group tolerance. However, when working with sterically hindered sulfonyl fluorides or bulky nucleophiles, researchers frequently encounter sluggish kinetics, low conversion rates, and catalyst degradation. This technical support guide synthesizes field-proven protocols and mechanistic causality to help you troubleshoot and optimize these challenging couplings.
Core Workflow for Hindered SuFEx Reactions
Workflow for optimizing SuFEx yields with sterically hindered substrates and nucleophiles.
Troubleshooting & FAQs
Q1: My standard DBU-catalyzed SuFEx reaction with a bulky sulfonyl fluoride is stalling at <20% conversion. Why is this happening, and how do I fix it? Causality & Mechanism: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a standard SuFEx catalyst, but its nucleophilic attack on the sulfur center is highly sensitive to steric bulk. When the sulfonyl fluoride is sterically hindered, the transition state energy barrier increases significantly (behaving similarly to an SN2-type reaction), leading to long reaction times and potential catalyst degradation (1)[1]. Solution: Switch to the "Accelerated SuFEx Click Chemistry" (ASCC) protocol using Barton's base (BTMG: 2-tert-butyl-1,1,3,3-tetramethylguanidine) in synergy with hexamethyldisilazane (HMDS)[2][3]. BTMG is a stronger, sterically hindered base (pKaH ~26 in MeCN) that avoids direct nucleophilic clash while efficiently deprotonating the nucleophile. Simultaneously, HMDS acts as a silicon additive to drive the thermodynamic formation of the Si-F bond (BDE = 135 kcal/mol), pulling the reaction forward (3)[3][4].
Q2: I want to avoid pre-synthesizing silyl ethers for my sterically hindered phenols. Can I perform a "Silicon-Free" SuFEx? Causality & Mechanism: Yes. While Si-F bond formation provides a strong thermodynamic driving force[4], you can bypass silyl ethers by using bifluoride salts (e.g., KHF2 or [FHF]- ionic liquids) or N-heterocyclic carbenes (NHCs)[5]. Bifluoride ions are significantly more active than organosuperbases for certain substrates, rapidly deprotecting any in situ silyl groups or directly activating the S(VI) center, allowing catalyst loadings as low as 0.05 mol% (6)[4][6]. For silicon-free amidation of hindered amines, 1-hydroxybenzotriazole (HOBt) can be used as a highly effective nucleophilic catalyst[7].
Q3: How do I handle unreactive aliphatic alcohols with hindered sulfonyl fluorides? Causality & Mechanism: Aliphatic alcohols are weaker nucleophiles than phenolates and are prone to competing SN2 side pathways that degrade the sulfonate products[2][4]. Solution: Employ the BTMG-HMDS system but elevate the catalyst loading to 20 mol%. The synergy between the guanidine base and the silylating agent drives the rapid in situ formation of reactive TMS-ether intermediates, outcompeting the SN2 degradation pathways and delivering high yields within minutes at room temperature (2)[2].
Quantitative Data: Catalyst Comparison for Hindered Substrates
| Catalyst System | Nucleophile Type | Catalyst Loading | Reaction Time | Typical Yield | Key Mechanism / Causality |
| DBU | Unhindered Phenols | 10–30 mol% | 2–24 h | >90% | Direct nucleophilic activation; fails for bulky substrates due to steric clash[1][3]. |
| BTMG + HMDS | Hindered Phenols | 1–5 mol% | < 2 h | 95–99% | BTMG acts as a strong base (pKaH ~26); HMDS provides thermodynamic Si-F sink[3]. |
| BTMG + HMDS | Aliphatic Alcohols | 20 mol% | ~30 min | >90% | Elevated loading overcomes competing SN2 pathways of sulfonate products[2]. |
| Bifluoride (KHF2) | Aryl Silyl Ethers | 0.05–1 mol% | 1–12 h | >95% | [FHF]- is highly acidic/active, rapidly deprotecting silyl ethers to reactive phenolates[4][6]. |
| HOBt + TMDS | Hindered Amines | 0.02–1 mol% | 24 h | 87–99% | HOBt acts as an outstanding nucleophilic catalyst to activate the S(VI)-F bond[7]. |
Validated Experimental Protocols
Protocol A: Accelerated SuFEx (ASCC) for Hindered Phenols & Alcohols
Self-Validating Mechanism: The in situ generation of TMS-ethers via HMDS ensures that ambient moisture does not prematurely hydrolyze the sulfonyl fluoride. Furthermore, the volatile nature of the byproducts (NH3, TMS-F, and BTMG) naturally drives the equilibrium to completion and allows for purification by simple evaporation, validating the completion of the reaction without complex chromatography[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the sterically hindered sulfonyl fluoride (1.0 equiv) and the target alcohol/phenol (1.0–1.2 equiv).
-
Solvent Addition: Dissolve the mixture in anhydrous acetonitrile (MeCN) to achieve a concentration of ~0.5 M.
-
Silylation: Add hexamethyldisilazane (HMDS, 1.5 equiv) directly to the stirring solution.
-
Catalyst Initiation: Inject Barton's base (BTMG). Use 1–5 mol% for hindered phenols, or 20 mol% for aliphatic alcohols.
-
Reaction Monitoring: Stir the reaction at room temperature. The evolution of ammonia gas indicates active silylation. Monitor via LC-MS or TLC; hindered substrates typically reach >95% conversion within 30 to 120 minutes.
-
Purification: Once complete, concentrate the reaction mixture under reduced pressure. The volatile byproducts will evaporate, leaving the highly pure sulfonate ester product.
Protocol B: Broad-Spectrum Catalytic Amidation for Bulky Amines
Self-Validating Mechanism: HOBt forms a highly reactive intermediate with the sulfonyl fluoride that is far more susceptible to attack by bulky amines (e.g., tert-butylamine) than the native S-F bond. The release of HOBt upon amine addition regenerates the catalyst, creating a self-sustaining catalytic cycle that prevents stalling[7].
Step-by-Step Methodology:
-
Preparation: Combine the sterically hindered sulfonyl fluoride (0.20 mmol, 1.0 equiv) and the bulky amine (e.g., t-BuNH2, 0.60 mmol, 3.0 equiv) in an anhydrous vial.
-
Catalyst & Additive: Add 1-hydroxybenzotriazole (HOBt, 1–5 mol%) and a silicon additive such as 1,1,3,3-tetramethyldisiloxane (TMDS, 2.0 equiv).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and dissolve in anhydrous DMSO (0.25 mL).
-
Incubation: Stir the mixture at 25 °C to 40 °C for 24 hours.
-
Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the hindered sulfonamide.
References
1.[2] Title: Accelerated SuFEx Click Chemistry for Modular Synthesis | Source: cshl.edu | URL: 2.[6] Title: Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates | Source: escholarship.org | URL: 3.[3] Title: Accelerated SuFEx Click Chemistry For Modular Synthesis | Source: nih.gov | URL: 4.[5] Title: Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides | Source: chemrxiv.org | URL: 5.[1] Title: Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles | Source: acs.org | URL: 6.[7] Title: A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates | Source: scispace.com | URL: 7.[4] Title: Silicon‐Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism | Source: nih.gov | URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. repository.cshl.edu [repository.cshl.edu]
- 3. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silicon‐Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. escholarship.org [escholarship.org]
- 7. scispace.com [scispace.com]
purification methods for 3-ethoxypyridine-2-sulfonyl fluoride reaction mixtures
Introduction & Chemical Context
Welcome to the technical support hub for 3-ethoxypyridine-2-sulfonyl fluoride . As a researcher utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, you recognize that heteroaryl sulfonyl fluorides are valuable yet temperamental electrophiles.
Unlike their sulfonyl chloride counterparts, sulfonyl fluorides possess thermodynamic stability that generally allows for chromatographic purification. However, the 3-ethoxypyridine core introduces a specific challenge: the basicity of the pyridine nitrogen combined with the electrophilicity of the sulfonyl fluoride.
Key Chemical Challenges:
-
Silanol Interaction: The basic pyridine nitrogen (
) interacts with acidic silanol groups on silica gel, causing "streaking" and poor separation. -
Hydrolysis Risk: While stable, the C2-position is activated. Prolonged exposure to moisture, especially in acidic media, can hydrolyze the fluoride to the sulfonic acid (3-ethoxypyridine-2-sulfonic acid), which is water-soluble and zwitterionic.
-
Physical State: This derivative is often a low-melting solid or viscous oil, making crystallization difficult without seeding.
Phase I: Reaction Quench & Workup (The "Triage")
The purity of your final compound is determined in the separatory funnel. Errors here cannot be fixed by a column later.
Protocol: Buffered Extraction
Objective: Remove inorganic salts (KHF₂, KCl) and reaction byproducts without hydrolyzing the sulfonyl fluoride.
-
Quench: Dilute the reaction mixture (typically in MeCN or DCM) with Ethyl Acetate (EtOAc) .
-
Aqueous Wash:
-
Do NOT use strong acids (HCl). Protonating the pyridine nitrogen renders the product water-soluble, leading to massive yield loss in the aqueous layer.
-
Do NOT use strong bases (NaOH). This promotes hydrolysis of the sulfonyl fluoride to the sulfonate.
-
Correct Agent: Wash with saturated NaHCO₃ or Brine . The pH should remain near neutral (pH 7–8).
-
-
Phase Separation: Extract the aqueous layer twice with EtOAc.
-
Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the crude is very acidic, though Na₂SO₄ is generally safer for sulfonyl fluorides.
-
Concentration: Rotary evaporate at < 40°C . High heat can degrade thermally sensitive impurities, darkening the oil.
Data: Solubility Profile
| Solvent | Solubility | Fate in Workup |
| Water (pH < 3) | High (Protonated) | LOSS (Stays in aqueous layer) |
| Water (pH 7-9) | Low (Neutral) | RECOVERY (Extracts to organic) |
| DCM / EtOAc | High | RECOVERY (Ideal extraction solvents) |
| Hexanes | Low/Moderate | Poor for extraction; good for precipitation |
Phase II: Chromatographic Purification
If the crude residue is an oil or impure solid, Flash Column Chromatography is the standard purification method.
The "Streaking" Problem
On standard silica gel (
Solution: The Triethylamine (TEA) Buffer
You must deactivate the silica surface.
Protocol:
-
Mobile Phase: Hexanes/Ethyl Acetate (gradient typically 0%
30% EtOAc). -
Modifier: Add 1% Triethylamine (TEA) to both the Hexane and EtOAc solvent reservoirs.
-
Loading: Load the crude as a concentrated solution in DCM or adsorbed onto Celite. Avoid loading in pure EtOAc (causes band broadening).
Visualization: The Silica Interaction
The following diagram illustrates why your compound streaks and how TEA prevents it.
Caption: Mechanism of Triethylamine (TEA) buffering to prevent pyridine tailing on silica gel.
Phase III: Crystallization & Polishing
This compound is often a low-melting solid. If chromatography yields an oil, induced crystallization is required for long-term stability.
Recrystallization Protocol:
-
Dissolve the oil in a minimum amount of warm Diethyl Ether or MTBE (approx. 35°C).
-
Add Hexanes or Pentane dropwise until the solution becomes slightly turbid.
-
Seed it: If you have a seed crystal, add it now. If not, scratch the inner wall of the glass flask with a glass rod to induce nucleation.
-
Cooling: Place in a freezer (-20°C) overnight.
-
Filtration: Filter the resulting white needles rapidly while cold. Wash with cold pentane.
Troubleshooting Guide (FAQ)
Q1: My product vanished during the aqueous workup. Where is it?
-
Diagnosis: You likely used an acidic wash (HCl or citric acid).
-
Explanation: The pyridine nitrogen was protonated (
), making the molecule ionic and water-soluble. -
Fix: Check the aqueous layer. Neutralize it carefully with solid NaHCO₃ until pH ~7-8, then re-extract with EtOAc.
Q2: The NMR shows the product, but there is a second set of pyridine peaks.
-
Diagnosis: Hydrolysis to the sulfonic acid or presence of starting material.
-
Test: Check the chemical shift of the C2-position.
-
Fix: If it is starting material, run the column again with a shallower gradient. If it is sulfonic acid, wash the organic solution with dilute NaHCO₃ (the acid will go into the water, the fluoride stays in organic).
Q3: The product turned into a black tar on the rotary evaporator.
-
Diagnosis: Thermal decomposition or reaction with impurities.
-
Explanation: While PyFluor derivatives are stable, trace transition metals (if used in synthesis) or high heat can trigger decomposition.
-
Fix: Keep water bath < 40°C. Ensure all transition metals (Cu, Pd) are removed via a Celite/Charcoal plug before concentration.
Q4: Can I use Alumina instead of Silica?
-
Answer: Neutral Alumina is an excellent alternative if the compound degrades on silica.
-
Warning: Do NOT use Basic Alumina, as it will hydrolyze the sulfonyl fluoride to the sulfonate ester or acid.
Workflow Decision Tree
Use this logic flow to determine your purification path.
Caption: Decision matrix for purifying this compound based on physical state.
References
-
Doyle, A. G., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.[4] [Link]
- Context: Establishes the stability profile of 2-pyridinesulfonyl fluorides on silica gel and their resistance to hydrolysis compared to other fluorin
-
Wright, S. W., & Hallstrom, K. N. (2006).[6][9] A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry. [Link]
- Context: Provides the foundational workup protocols for heteroaryl sulfonyl fluorides, emphasizing the need to avoid strong acid/base during extraction.
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]
- Context: Defines the general reactivity and stability parameters of the sulfonyl fluoride functional group.
Sources
- 1. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CAS 878376-35-3: pyridine-2-sulfonyl fluoride | CymitQuimica [cymitquimica.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
handling moisture sensitivity of pyridine-2-sulfonyl fluoride derivatives
Welcome to the PyFluor™ Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams who struggle with the nuances of late-stage fluorination. Pyridine-2-sulfonyl fluoride (PyFluor) is a phenomenal, bench-stable reagent, but its relationship with moisture is widely misunderstood.
This guide is designed to deconstruct the "moisture paradox" of PyFluor, providing you with self-validating protocols, mechanistic clarity, and troubleshooting logic to ensure your reactions succeed on the first attempt.
Part 1: The Moisture Paradox — Storage vs. Synthesis
A common point of confusion among researchers is the contradiction between PyFluor’s commercial safety data sheets—which classify it strictly as "moisture-sensitive"[1]—and primary literature, which states that PyFluor reactions do not require the rigorous exclusion of air or moisture[2].
The Causality: The S–F bond in PyFluor is remarkably resistant to rapid aqueous hydrolysis at room temperature compared to the highly reactive S–F bonds in traditional reagents like DAST. During a standard deoxyfluorination reaction, the alcohol substrate reacts with PyFluor in the presence of a strong Brønsted base (like DBU) to form a sulfonate ester intermediate within minutes[2]. This rapid esterification entirely outcompetes any background hydrolysis caused by ambient atmospheric moisture.
However, during long-term storage , continuous exposure to trace water will slowly hydrolyze the sulfonyl fluoride into pyridine-2-sulfonic acid. This degradation not only lowers the effective titer of the reagent but introduces acidic byproducts that neutralize the basic catalysts required for your reaction, leading to mysterious reaction stalls.
Part 2: Quantitative Data — Moisture & Temperature Impact
To make informed decisions during your workflow, reference the table below, which summarizes how varying levels of moisture impact PyFluor across different chemical environments.
| Reaction Context | Moisture Condition | Mechanistic Impact on PyFluor / Intermediates | Typical Yield / Outcome |
| Long-Term Storage | Ambient Humidity | Slow hydrolysis of the S–F bond to pyridine-2-sulfonic acid. | Reagent degradation over months. |
| Deoxyfluorination | Open Air (Trace H₂O) | Negligible; rapid esterification outcompetes background hydrolysis. | 60–90% (Substrate dependent)[3]. |
| Suzuki-Miyaura Coupling | 20% Added Water | Enhances reactivity; water forms strong H-bonds with the fluoride leaving group. | Increased yield (up to 89%)[4]. |
Part 3: Standard Operating Procedure (SOP)
Moisture-Resilient Deoxyfluorination of Alcohols
This protocol is engineered as a self-validating system . By incorporating physical state checks and intermediate TLC validation, you can ensure the system is working regardless of ambient laboratory humidity.
Step 1: Reagent Verification & Dispensing
-
Action: PyFluor has a melting point of 23–26 °C[3]. To avoid weighing errors from sticky solids, gently warm the sealed PyFluor vial in a 30 °C water bath until it melts into a clear liquid.
-
Validation Check: If white, insoluble precipitates remain after melting, the reagent has undergone moisture-induced hydrolysis to sulfonic acid. Discard the reagent or purify it before proceeding.
Step 2: Reaction Setup
-
Action: Charge a vial sequentially with the alcohol substrate (1.0 eq), dry toluene (1.0 M), PyFluor (1.1 eq), and DBU (2.0 eq)[2].
-
Causality: DBU acts as a Brønsted base to assist the addition of the alcohol to the sulfonyl fluoride. Crucially, the protonated base stabilizes the developing fluoride ion leaving group, facilitating the reaction without needing strictly anhydrous conditions[2].
Step 3: Intermediate Validation
-
Action: Stir the mixture at room temperature.
-
Validation Check: Monitor by TLC after 15 minutes. The starting material should be entirely consumed and replaced by a new spot corresponding to the sulfonate ester. A slight exotherm is normal and confirms ester formation[3].
Step 4: Fluorination Phase
-
Action: Allow the reaction to stir for 24–48 hours.
-
Causality: The rate-limiting step is the nucleophilic attack of the fluoride ion on the sulfonate ester. Do not rush this step; premature quenching is the #1 cause of low yields.
Step 5: Aqueous Quench and Workup
-
Action: Quench the reaction with water (10 mL) and extract with ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl[3].
-
Causality: The mildly acidic NH₄Cl wash effectively removes DBU and any water-soluble pyridine-2-sulfonic acid byproducts, leaving a clean crude product.
Part 4: Reaction Workflows & Troubleshooting Logic
Reaction pathway of PyFluor deoxyfluorination and competitive hydrolysis.
Troubleshooting logic tree for low yields in PyFluor-mediated fluorinations.
Part 5: Frequently Asked Questions (FAQs)
Q: My PyFluor arrived as a solid lump, but the protocol says to dispense it as a liquid. Has it degraded? A: Not necessarily. PyFluor's melting point is right at ambient room temperature (26 °C)[3]. Depending on your lab's climate control, it may solidify. Gently warm it in a water bath; if it melts completely clear, it is perfectly viable. If it remains cloudy, moisture has caused hydrolysis.
Q: I am observing low yields and a stalled sulfonate ester intermediate. Is moisture killing the reaction? A: In standard deoxyfluorination, ambient moisture rarely stalls the ester intermediate. The stall is usually due to steric hindrance or insufficient time. The nucleophilic fluoride attack is inherently slow (often taking up to 48 hours)[2]. If moisture were the primary issue, it would manifest as the hydrolysis of the ester back to the alcohol or to a sulfonic acid, rather than a stalled, intact ester.
Q: Can I deliberately add water to PyFluor reactions? A: It depends entirely on the reaction class. For deoxyfluorination, excess water will competitively hydrolyze the sulfonate ester, ruining the yield. However, in transition-metal catalyzed desulfonative cross-couplings (like Suzuki-Miyaura), adding up to 20% water actually improves the yield. The water forms strong hydrogen bonds with the fluoride leaving group, activating the C–S bond for oxidative addition[4].
Q: How should I store PyFluor to maximize its shelf life? A: Store it locked up in a corrosive-resistant container with a resistant inner liner[1]. Keep it refrigerated in a desiccator. Most importantly, purge the vial with inert gas (nitrogen or argon) after every use to displace atmospheric moisture before returning it to cold storage.
References
-
PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society - ACS Publications.[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.[Link]
Sources
Technical Support Center: Sulfonyl Fluoride Probe Troubleshooting & Removal
Optimizing Activity-Based Protein Profiling (ABPP) and SuFEx Workflows
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals utilizing sulfonyl fluoride (SF) electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and Activity-Based Protein Profiling (ABPP).
Sulfonyl fluorides are "privileged warheads" because they are highly stable in aqueous environments but react specifically with context-driven nucleophiles (such as catalytic serines, or proximity-driven lysines and tyrosines)[1]. However, this unique stability becomes a liability during downstream processing. If unreacted SF probes are not rigorously removed from biological samples, they will cause massive off-target labeling during cell lysis or protein denaturation, compromising your entire dataset[2].
This guide provides the mechanistic reasoning, troubleshooting FAQs, and self-validating protocols required to eliminate unreacted SF probes from your samples.
Workflow Architecture
The following diagram illustrates the critical intervention points where unreacted sulfonyl fluorides must be removed to preserve the integrity of downstream analyses.
Caption: Workflow for sulfonyl fluoride probe labeling and unreacted probe removal.
Troubleshooting & FAQs
Q: Why does my in-gel fluorescence show intense, non-specific background banding after cell lysis? A: This is the most common artifact in ABPP workflows. Sulfonyl fluorides are uniquely stable in water and do not rapidly hydrolyze like NHS esters. When you lyse cells or add denaturants (like SDS) without first removing the unreacted probe, you unfold the proteome. This exposes previously buried, highly nucleophilic residues (Lys, Tyr, Ser, Thr, His)[1]. The unreacted SF probe, which was previously inert in the native cellular environment, will indiscriminately label these newly exposed residues. Causality: Loss of native 3D structure destroys the microenvironment specificity of the SuFEx reaction. Solution: You must physically remove the probe before denaturation.
Q: Can I use dialysis to remove unreacted SuFEx reagents? A: While dialysis has been successfully used to remove excess sulfonyl fluoride linkers[3], it is generally not recommended for highly reactive ABPP probes in complex lysates. Dialysis is a slow process (often requiring 12–24 hours). During this time, the active proteome remains in contact with the probe, which can lead to over-labeling and a loss of kinetic resolution. Size Exclusion Chromatography (SEC) or spin filtration is vastly superior for time-sensitive biological samples.
Q: I am labeling intact live cells. Do I need to perform protein precipitation? A: Not necessarily. If you are labeling intact cells, the plasma membrane acts as a barrier. You can remove the vast majority of the unreacted probe by pelleting the cells and performing 3–5 washes with cold PBS before lysis[2]. However, if your probe is highly lipophilic, it may partition into the cell membrane and resist washing. In such cases, post-lysis protein precipitation is required.
Strategy Selection & Quantitative Comparison
Selecting the correct removal method depends entirely on whether you need to maintain the native structure of your proteins for downstream enzymatic assays, or if you are proceeding directly to denaturing applications like LC-MS or SDS-PAGE.
Caption: Decision logic for selecting the optimal sulfonyl fluoride removal strategy.
Quantitative Comparison of Removal Methods
| Removal Method | Sample Compatibility | Removal Efficiency | Processing Time | Protein Recovery | Key Advantage |
| MWCO Spin Filtration | Lysates, Purified Proteins | High (>95%) | 30-60 mins | High (80-95%) | Concentrates sample while maintaining native state |
| Size Exclusion (SEC) | Lysates, Purified Proteins | Very High (>98%) | 10-15 mins | Medium (70-85%) | Fastest method for preserving native proteins |
| Chloroform/Methanol | Lysates | Maximum (>99%) | 45-60 mins | High (85-95%) | Halts all reactions instantly; removes interfering lipids |
| Intact Cell Washing | Live Cells | Moderate (~90%) | 15 mins | High (>95%) | Preserves cellular physiology prior to lysis |
Self-Validating Experimental Protocols
The following methodologies have been adapted from validated chemoproteomic and SuFEx workflows[3],[1]. Every protocol includes a built-in validation step to ensure the system is functioning as intended.
Protocol A: MWCO Spin Filtration (Native Protein Recovery)
This method utilizes Molecular Weight Cut-Off (MWCO) filters to physically separate the small-molecule SF probe from the macromolecular proteins via ultracentrifugation[1].
-
Preparation: Select an Amicon/Millipore spin filter with a MWCO at least 2–3 times smaller than your target protein (e.g., 10-kDa MWCO for a 35 kDa kinase). Pre-wet the filter with 50 µL of your assay buffer.
-
First Pass: Load your labeling reaction mixture onto the filter. Centrifuge at 14,000 × g for 10–15 minutes at 4°C until the retentate volume is reduced to ~50 µL.
-
Wash Cycle 1 (Solvent assisted): Add 450 µL of buffer containing 5% DMSO to the retentate. The DMSO helps solubilize lipophilic unreacted SF probes, preventing them from sticking to the protein surfaces. Centrifuge again.
-
Wash Cycle 2 (Buffer exchange): Add 450 µL of standard assay buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.5) to the retentate. Centrifuge. Repeat this step 3 to 4 times to ensure complete removal of the probe and DMSO[1].
-
Recovery: Invert the filter into a clean collection tube and centrifuge at 1,000 × g for 2 minutes to collect the purified, probe-free protein.
-
Self-Validation Step: Take a 5 µL aliquot of the final flow-through (filtrate) from the last wash step and analyze it via LC-MS or UV-Vis absorbance. The absence of the SF probe's characteristic peak confirms successful removal.
Protocol B: Size Exclusion Chromatography (PD-10 Columns)
Ideal for rapid removal of excess sulfonyl fluoride linkers when sample concentration is not a limiting factor[3].
-
Equilibration: Snap off the bottom closure of a PD-10 column and remove the top cap. Pour off the storage solution. Equilibrate the column by passing 25 mL of your desired downstream buffer (e.g., PBS) through the resin.
-
Sample Loading: Apply your biological sample (up to 2.5 mL) directly to the center of the column bed. Allow it to enter the resin bed completely.
-
Elution: Place a clean collection tube under the column. Add 3.5 mL of buffer to the column.
-
Collection: Collect the eluate. The high-molecular-weight proteins will elute in this fraction, while the small unreacted SF probe remains trapped in the porous matrix of the resin.
-
Self-Validation Step: If your SF probe contains a fluorophore or a UV-active moiety (like an azido-coumarin linker), monitor the column visually or with a hand-held UV lamp. You should see a distinct spatial separation between the fast-moving protein band and the slow-moving unreacted probe band[3].
Protocol C: Chloroform/Methanol Protein Precipitation (Denaturing)
This is the gold standard for ABPP workflows where downstream analysis relies on LC-MS or click-chemistry tagging of denatured proteins[2]. It instantly quenches biology and strips away lipids and small molecules.
-
Phase Separation: To 100 µL of your probe-labeled lysate, add 400 µL of MS-grade Methanol and vortex vigorously for 10 seconds.
-
Organic Addition: Add 100 µL of Chloroform and vortex for 10 seconds.
-
Aqueous Wash: Add 300 µL of LC-MS grade Water and vortex for 10 seconds. The mixture will turn cloudy.
-
Centrifugation: Centrifuge at 14,000 × g for 5 minutes at 4°C. You will observe three distinct layers: an upper aqueous phase, a lower organic phase (containing the unreacted lipophilic SF probe), and a thin, white protein disc at the interface.
-
Aspiration: Carefully aspirate and discard the upper aqueous layer and the lower organic layer without disturbing the protein disc.
-
Washing: Add 400 µL of Methanol to the protein pellet. Sonicate briefly to dislodge the pellet, then centrifuge at 14,000 × g for 5 minutes. Discard the supernatant. Repeat this methanol wash twice.
-
Resuspension: Air-dry the pellet for 5 minutes (do not over-dry). Resuspend the probe-free protein in your downstream buffer (e.g., 1% SDS in PBS for CuAAC click chemistry).
-
Self-Validation Step: The physical formation of a tight, white protein disc at the phase interface confirms successful precipitation. If the disc is smeared or absent, the initial protein concentration was too low (<1 mg/mL); carrier protein or a scale-up is required.
References
-
Dawber, R. S., et al. "Covalent Peptide-Based N-Myc/Aurora-A Inhibitors Bearing Sulfonyl Fluoride Warheads." National Center for Biotechnology Information (NIH). Available at:[Link]
-
Porta, A., et al. "Activity-based chemoproteomic profiling reveals the active kinome of Leishmania." National Center for Biotechnology Information (NIH). Available at:[Link]
-
Pulsipher, A., et al. "Biologically-derived neoproteoglycans for profiling protein-glycosaminoglycan interactions." bioRxiv. Available at:[Link]
Sources
storage conditions to prevent decomposition of sulfonyl fluorides
Case ID: SuFEx-Storage-001 Status: Open Priority: High (Reagent Integrity) Assigned Specialist: Senior Application Scientist, Chemical Biology Division
The Stability Paradox: Read This First
Welcome to the SuFEx (Sulfur-Fluoride Exchange) support module.
A common misconception among researchers is that because sulfonyl fluorides are "water-tolerant" in Click chemistry applications, they are "water-proof" during storage. This is false. While the S(VI)-F bond is thermodynamically stable and resistant to reduction compared to sulfonyl chlorides, it remains an electrophile.
The Failure Mode: Moisture intrusion triggers a slow hydrolysis event. This releases Hydrofluoric Acid (HF). If stored in glass, HF etches the silica, releasing water as a byproduct (
Core Storage Protocols
Quick Reference Matrix
| Parameter | Standard Reagents (e.g., PMSF, Tosyl Fluoride) | Reactive/Volatile (e.g., ESF, Heteroaromatic-SO₂F) |
| Temperature | 2–8°C (Refrigerated) | -20°C (Freezer) |
| Primary Container | Borosilicate Glass (Short-term) | HDPE or PP Plastic (Long-term) |
| Atmosphere | Tightly capped, ambient | Inert Gas (Argon/Nitrogen) |
| Desiccation | Recommended | Mandatory |
Detailed Directives
A. The Container Debate: Glass vs. Plastic[1][2]
-
Short-Term (< 1 Month): Borosilicate glass vials with Teflon-lined caps are acceptable for chemically stable aryl sulfonyl fluorides.
-
Long-Term (> 1 Month): Transfer to High-Density Polyethylene (HDPE) or Polypropylene (PP) vials.
-
Reasoning: If trace decomposition occurs in glass, the liberated HF eats the container. Plastic is immune to HF, breaking the autocatalytic water-generation cycle described in the "Failure Mode."
-
B. Temperature & Atmosphere[3][4]
-
Solid Reagents: Store at 4°C. Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid (hygroscopicity management).
-
Liquid/Oils (e.g., Ethenesulfonyl Fluoride - ESF): These are potent Michael acceptors. Store at -20°C under Argon. ESF can polymerize or hydrolyze if left exposed.
Troubleshooting Guide (Diagnostic & Recovery)
Issue 1: "My glass vial looks cloudy or 'frosted' on the inside."
-
Diagnosis: Advanced Decomposition. The reagent has hydrolyzed, releasing HF, which has etched the glass.
-
Action:
-
Do not open outside a fume hood.
-
Assume the content is contaminated with sulfonic acid and HF.
-
Discard immediately as hazardous waste. Do not attempt to purify.
-
Issue 2: "The solid has turned into a gum/oil."
-
Diagnosis: Hygroscopic failure. The sulfonic acid byproduct is often hygroscopic, absorbing more water and melting the crystal lattice.
-
Action: Check purity via 19F NMR (see Section 4). If >90% pure, recrystallize immediately. If <80%, discard.
Issue 3: "I see unexpected peaks in the NMR."
-
Diagnosis: Hydrolysis (Sulfonic acid formation) or Fluoride liberation.
-
Action: Consult the Validation Protocol below.
Validation Protocol: The "Self-Validating" System
Do not rely on TLC alone; it often fails to distinguish the sulfonyl fluoride from the sulfonic acid due to streaking. 19F NMR is the gold standard.
Workflow: Purity Check
-
Solvent: Dissolve ~5 mg in
or . -
Standard: No internal standard usually needed for qualitative check, but
-trifluorotoluene can be used (-63 ppm) for qNMR. -
Scan Range: +10 ppm to -200 ppm.
Data Interpretation Table
| Signal Region ( | Species | Status |
| +60 to +70 | Sulfonyl Fluoride (-SO₂F) | Target Product (Intact) |
| -120 to -150 | Fluoride Ion ( | Decomposition Byproduct |
| -70 to -80 | Fluorosulfates (-OSO₂F) | Oxidation Byproduct (Rare) |
Note: Chemical shifts vary by solvent and substitution. Aryl sulfonyl fluorides typically appear around +65 ppm relative to
Mechanistic Visualization
The following diagram illustrates the degradation pathway and the critical decision points for storage.
Caption: The "Glass Etching Loop" (Red) demonstrates why plastic containers break the cycle of autocatalytic decomposition caused by HF generation.
FAQ: The "Why" Behind the Science
Q: Why are sulfonyl fluorides considered stable if they hydrolyze? A: Stability is relative. Compared to sulfonyl chlorides, which hydrolyze rapidly in moist air, sulfonyl fluorides are exceptionally robust due to the high bond dissociation energy of the S-F bond and its resistance to reduction. However, "stable" implies a timescale. Over months, entropy and moisture win.
Q: Can I use Parafilm to seal the vials? A: Parafilm is permeable to water vapor over time. For long-term storage (months), use electrical tape or, preferably, store the vial inside a secondary jar containing desiccant (Drierite/Silica gel).
Q: Is Ethenesulfonyl Fluoride (ESF) treated differently? A: Yes. ESF is not just an electrophile; it is a volatile Michael acceptor. It must be stored cold (-20°C) to prevent polymerization and should always be handled in a well-ventilated hood due to its high reactivity with biological nucleophiles.
References
-
Sharpless, K. B., et al. (2014).[5][6] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.
-
Dong, J., et al. (2014).[5][6] SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride. Angewandte Chemie.
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent. Journal of Organic Chemistry. (Context on Fluoride/Glass interactions).
-
Sigma-Aldrich Technical Bulletin . SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
Sources
- 1. Why Choose Glass Bottles Over Plastic in Laboratories? - Glassment [glassment.com]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. royalchemical.com [royalchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 3-Ethoxy Substituted Sulfonyl Fluorides
Welcome to the technical support center dedicated to addressing the challenges associated with the synthesis of 3-ethoxy substituted sulfonyl fluorides. The presence of a meta-ethoxy group can introduce unexpected steric and electronic effects that may complicate standard synthetic protocols. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in navigating these synthetic hurdles.
I. Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 3-ethoxy substituted sulfonyl fluorides challenging?
A1: The 3-ethoxy group, while not in the ortho position, can still exert significant steric influence, particularly on the adjacent positions. This can hinder the approach of bulky reagents or catalysts to the reactive center. Furthermore, the electron-donating nature of the ethoxy group can modulate the reactivity of the aromatic ring, which may require adjustments to standard reaction conditions.
Q2: What are the primary synthetic routes to 3-ethoxy substituted sulfonyl fluorides?
A2: The most common pathways include:
-
From 3-ethoxybenzenesulfonyl chloride: This is a traditional method involving a halogen exchange reaction.
-
From 3-ethoxybenzenesulfonic acid or its salts: This route avoids the often harsh conditions required to synthesize sulfonyl chlorides.[1][2]
-
From 3-bromo- or 3-iodoethoxybenzene: Palladium-catalyzed cross-coupling reactions are a modern and versatile approach.[3]
-
From 3-ethoxythiophenol or its disulfide: Oxidative methods can directly convert the sulfur-containing starting material to the sulfonyl fluoride.[4]
-
From 3-ethoxybenzenesulfonamide: Recent methods allow for the direct conversion of sulfonamides to sulfonyl fluorides.[3]
Q3: I am observing low yields in my reaction. What are the likely causes?
A3: Low yields can stem from several factors:
-
Steric Hindrance: The 3-ethoxy group may be impeding the reaction.
-
Suboptimal Reaction Conditions: The temperature, solvent, or catalyst may not be suitable for this specific substrate.
-
Poor Reagent Quality: Ensure all starting materials and reagents are pure and dry.
-
Side Reactions: The electron-rich nature of the ethoxy-substituted ring might promote undesired side reactions.
The following sections will provide detailed troubleshooting for specific synthetic routes.
II. Troubleshooting Guides by Synthetic Route
This section provides detailed troubleshooting for common issues encountered when synthesizing 3-ethoxy substituted sulfonyl fluorides from various precursors.
Route 1: From 3-Ethoxybenzenesulfonyl Chloride (Halogen Exchange)
The conversion of a sulfonyl chloride to a sulfonyl fluoride is a classic and often reliable transformation. However, steric hindrance can slow down the reaction, leading to incomplete conversion or degradation of the starting material.
Issue: Incomplete conversion to the sulfonyl fluoride.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Insufficient Fluoride Source Reactivity | Switch to a more reactive fluoride source such as potassium bifluoride (KHF₂) or use a phase-transfer catalyst like 18-crown-6 with potassium fluoride (KF).[5] | KHF₂ can be more effective than KF in some cases due to the role of hydrogen bonding at the water/organic interface, which increases the nucleophilicity of the fluoride ion.[5] A phase-transfer catalyst helps to bring the fluoride ion into the organic phase where the reaction occurs. |
| Steric Hindrance Slowing the Reaction | Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress carefully by TLC or GC-MS to avoid decomposition. | Sterically hindered substrates often require more forcing conditions to achieve complete conversion. |
| Poor Solubility of Reagents | Use a solvent system that ensures the solubility of both the sulfonyl chloride and the fluoride salt. Acetonitrile is a common choice. | For the reaction to proceed efficiently, all reactants must be in the same phase. |
Illustrative Workflow: Halogen Exchange Optimization
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Analysis of 3-Ethoxypyridine-2-sulfonyl Fluoride
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide detailed information about molecular structure, connectivity, and conformation. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-ethoxypyridine-2-sulfonyl fluoride, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its spectral features, compare it with analogous structures, and provide a framework for its analysis, even in the absence of a publicly available experimental spectrum. This guide also explores alternative and complementary analytical techniques for the comprehensive characterization of this and similar molecules.
While a definitive, publicly archived ¹H NMR spectrum for this compound remains elusive, this guide will construct a detailed, predicted analysis based on established principles of NMR spectroscopy and data from structurally related compounds. This predictive approach serves as a powerful tool for researchers, enabling them to anticipate spectral features and aiding in the confirmation of synthesized target molecules.
The Predicted ¹H NMR Spectrum: A Detailed Breakdown
The structure of this compound (Figure 1) suggests a complex and informative ¹H NMR spectrum. The molecule comprises a 2,3-disubstituted pyridine ring and an ethoxy group. The aromatic protons and the protons of the ethyl group will each give rise to distinct signals, with their chemical shifts and multiplicities dictated by their chemical environment and interactions with neighboring protons.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound with proton labeling.
1. The Aromatic Region: A Window into Substitution Patterns
The pyridine ring possesses three aromatic protons at positions 4, 5, and 6. Their expected chemical shifts and coupling patterns are as follows:
-
H-6 (ortho to Nitrogen): This proton is expected to be the most deshielded due to the inductive effect of the electronegative nitrogen atom. It will likely appear as a doublet of doublets (dd). The primary coupling will be with the adjacent H-5 proton (³J, typically 7-9 Hz), and a smaller coupling will be observed with the H-4 proton (⁴J, typically 1-3 Hz).
-
H-4 (para to Nitrogen): This proton will also be a doublet of doublets. It will exhibit a vicinal coupling to H-5 (³J) and a long-range coupling to H-6 (⁴J). Its chemical shift will be influenced by both the nitrogen and the ethoxy group.
-
H-5 (meta to Nitrogen): This proton is expected to be the most shielded of the aromatic protons. It will appear as a triplet or, more accurately, a doublet of doublets, with two similar vicinal coupling constants to H-4 and H-6.
The electron-donating ethoxy group at position 3 will shield the adjacent protons (H-4), while the electron-withdrawing sulfonyl fluoride group at position 2 will deshield the adjacent proton (H-6). This interplay of electronic effects will be crucial in the precise assignment of the aromatic signals.
2. The Aliphatic Region: Unraveling the Ethoxy Group
The ethoxy group will give rise to two distinct signals:
-
Methylene Protons (-O-CH₂-): These protons are adjacent to an oxygen atom, which will cause a downfield shift. They will appear as a quartet due to coupling with the three protons of the methyl group (³J, typically around 7 Hz).
-
Methyl Protons (-CH₃): These protons are further from the electronegative oxygen and will therefore be more shielded, appearing at a higher field (lower ppm). They will present as a triplet due to coupling with the two methylene protons (³J, also around 7 Hz).
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 8.2 - 8.5 | dd | ³J = 7-9, ⁴J = 1-3 |
| H-4 | 7.3 - 7.6 | dd | ³J = 7-9, ⁴J = 1-3 |
| H-5 | 7.0 - 7.3 | t or dd | ³J ≈ 7-9 |
| -O-CH₂- | 4.2 - 4.5 | q | ³J ≈ 7 |
| -CH₃ | 1.3 - 1.6 | t | ³J ≈ 7 |
Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.
Comparative Analysis: Learning from Analogs
To refine our predictions, we can compare the expected spectrum of this compound with known data for similar compounds.
Comparison with 3-Ethoxypyridine: The ¹H NMR spectrum of 3-ethoxypyridine would show a similar pattern for the ethoxy group. However, the aromatic region would be different due to the absence of the sulfonyl fluoride group. The proton at position 2 would be present and would be the most deshielded. The introduction of the strongly electron-withdrawing -SO₂F group at position 2 is expected to significantly deshield the H-6 proton.
Comparison with Pyridine-2-sulfonyl Fluoride: For pyridine-2-sulfonyl fluoride, the proton at the 6-position is significantly deshielded. This provides a good reference for the expected chemical shift of H-6 in our target molecule.
Comparison with other 2,3-Disubstituted Pyridines: The coupling constants observed in other 2,3-disubstituted pyridines can help in predicting the J values for our target molecule. The ortho, meta, and para coupling constants in pyridine rings are well-documented and provide a reliable basis for prediction.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
For researchers synthesizing this compound, the following protocol is recommended for obtaining a high-quality ¹H NMR spectrum.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
- Filter the solution into a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
- Acquire the spectrum at a constant temperature, typically 298 K.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).
- Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance either signal-to-noise or resolution.
3. Data Processing and Analysis:
- Perform phasing and baseline correction on the acquired spectrum.
- Reference the spectrum to the internal standard (TMS).
- Integrate the signals to determine the relative number of protons corresponding to each peak.
- Measure the chemical shifts (δ) in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
- Assign the signals to the respective protons in the molecule based on their chemical shifts, multiplicities, and coupling constants, aided by 2D NMR techniques like COSY if necessary.
Workflow for ¹H NMR Analysis
Caption: A stepwise workflow for the ¹H NMR analysis of a small molecule.
Beyond ¹H NMR: A Multi-faceted Approach to Characterization
While ¹H NMR is a powerful tool, a comprehensive characterization of this compound should include other analytical techniques to provide orthogonal data and confirm the structure unequivocally.
Table 2: Alternative and Complementary Analytical Techniques
| Technique | Information Provided | Comparison with ¹H NMR |
| ¹³C NMR | Provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. | Complementary to ¹H NMR, confirming the number and types of carbon atoms. |
| ¹⁹F NMR | Directly observes the fluorine nucleus, providing information about its chemical environment and coupling to neighboring nuclei. | Crucial for confirming the presence and electronic environment of the sulfonyl fluoride group. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation. | Provides the molecular formula, which is a fundamental piece of information that NMR alone cannot provide. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies (e.g., S=O, C-O, aromatic C-H). | Provides a quick and simple confirmation of key functional groups. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S) in the compound. | Confirms the empirical formula of the synthesized compound. |
Conclusion: A Predictive Framework for Structural Elucidation
The ¹H NMR analysis of this compound presents a fascinating case study in the application of fundamental NMR principles to predict and interpret the spectrum of a novel compound. By understanding the electronic effects of the substituents on the pyridine ring and the characteristic signals of the ethoxy group, a detailed and informative predicted spectrum can be constructed. This guide provides a robust framework for researchers to not only anticipate the ¹H NMR spectrum of this molecule but also to design a comprehensive analytical strategy for its full characterization. The synergy of ¹H NMR with other techniques like ¹³C NMR, ¹⁹F NMR, and mass spectrometry is essential for the unambiguous confirmation of its structure, a critical step in the journey of drug discovery and development.
References
Due to the lack of a specific publication containing the experimental ¹H NMR data for this compound, this section provides references to general but authoritative sources on NMR spectroscopy and the characterization of related compounds.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). Pyridine, 2-(fluorosulfonyl)-. Retrieved from [Link]-
Reactivity Comparison: 3-Ethoxypyridine-2-sulfonyl Fluoride vs. Benzenesulfonyl Fluoride
[1]
Executive Summary
This guide provides a technical comparison between Benzenesulfonyl Fluoride (BSF) and 3-Ethoxypyridine-2-sulfonyl Fluoride (3-EtO-PySF) .[1] While both serve as sulfur(VI) fluoride exchange (SuFEx) warheads, their reactivity profiles are distinct.[2][3][4]
-
Benzenesulfonyl Fluoride (BSF): The "Gold Standard" for stability. It is kinetically stable and typically requires activation (e.g., by local protein environments or silicon catalysts) to undergo SuFEx.[2] It is ideal for broad-spectrum screening where background hydrolysis must be minimized.
-
This compound (3-EtO-PySF): A "Tuned Electrophile."[1] The pyridine nitrogen activates the sulfonyl group via inductive withdrawal, making it significantly more reactive than BSF.[2] However, the 3-ethoxy substituent (ortho to the sulfonyl group) tempers this reactivity through steric hindrance and resonance donation, preventing the uncontrolled reactivity seen in unsubstituted pyridine-2-sulfonyl fluorides (PyFluor). This makes 3-EtO-PySF a candidate for targeted covalent inhibition where BSF is too inert and PyFluor is too promiscuous.
Chemical Properties & Structural Analysis[1][2][5]
The reactivity difference stems fundamentally from the electronic and steric environment of the sulfur(VI) center.
Electronic Effects[1][6]
-
Benzenesulfonyl Fluoride: The phenyl ring is relatively electron-neutral compared to electron-deficient heterocycles.[1] The sulfur center relies on the intrinsic polarization of the S-F bond. Without external activation (e.g., H-bonding to fluoride), the electrophilicity is moderate.[2]
-
This compound:
-
Pyridine Nitrogen (Activation): The nitrogen atom at the 2-position (ortho to sulfur) exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the sulfur center. This destabilizes the ground state and lowers the LUMO energy, making the sulfur more susceptible to nucleophilic attack.
-
3-Ethoxy Group (Modulation): The alkoxy group at the 3-position is an Electron Donating Group (EDG). Through resonance (+R), it donates electron density into the pyridine ring.[2] While the inductive effect of the nitrogen dominates, this donation slightly reduces the electrophilicity of the sulfur compared to the unsubstituted analog (PyFluor), "tuning" the warhead.
-
Steric Environment[1]
-
BSF: Sterically unencumbered.[1] Nucleophiles can approach the sulfur from multiple trajectories.
-
3-EtO-PySF: The ethoxy group is ortho to the sulfonyl fluoride.[1] This creates a "steric gate," hindering the approach of bulky nucleophiles and potentially conferring selectivity for specific protein pockets or smaller nucleophiles.
Structural Visualization (Graphviz)[1]
Caption: Mechanistic factors influencing the reactivity hierarchy of sulfonyl fluorides.
Comparative Reactivity Profile
Hydrolytic Stability
Hydrolysis is the primary background reaction that degrades sulfonyl fluoride probes.[1]
| Feature | Benzenesulfonyl Fluoride (BSF) | This compound |
| Aqueous Stability (pH 7.4) | High. t1/2 > 24 hours.[1] Stable in buffer for extended periods. | Moderate. The activated sulfur is more prone to hydrolysis than BSF but stabilized by the 3-OEt group compared to PyFluor.[1] |
| Stability Mechanism | Strong S-F bond (90 kcal/mol) + lack of ring activation. | S-F bond is polarized by Pyridine N, making it more labile to water attack.[2] |
| Storage | Stable at Room Temp (Solid). | Recommended 2-8°C (Solid) to prevent slow decomposition. |
Reactivity with Nucleophiles (SuFEx)
The core utility of these molecules is their reaction with nucleophiles (Tyr, Lys, His) in proteins.[2][5]
-
BSF:
-
3-EtO-PySF:
-
Kinetics: Faster.[1] The electron-deficient ring accelerates the reaction. Can react with nucleophiles that are less activated.[1]
-
Deoxyfluorination Potential: Like its parent PyFluor, 3-EtO-PySF has the potential to act as a deoxyfluorination reagent (converting alcohols to alkyl fluorides) under basic conditions, a reaction BSF does not typically undergo.[2] This indicates a higher intrinsic electrophilicity.
-
Experimental Protocols
Protocol A: Kinetic Profiling via NMR
This protocol validates the reactivity difference by measuring the rate of reaction with a model amine (benzylamine).
Materials:
-
Reagent A: Benzenesulfonyl fluoride (10 mM)[2]
-
Reagent B: this compound (10 mM)[1]
-
Nucleophile: Benzylamine (20 mM, 2 equiv)[2]
-
Solvent: CD3CN (Deuterated Acetonitrile)[2]
Step-by-Step Methodology:
-
Preparation: Dissolve 0.1 mmol of the sulfonyl fluoride and 0.05 mmol of internal standard in 0.6 mL CD3CN.
-
Baseline Scan: Acquire a t=0 1H-NMR and 19F-NMR spectrum. Note the chemical shift of the -SO2F signal (BSF: ~ +65 ppm; PySF: ~ +60-70 ppm range).
-
Initiation: Add Benzylamine (0.2 mmol) directly to the NMR tube and mix by inversion (3x).
-
Monitoring: Acquire 19F-NMR spectra every 5 minutes for 2 hours at 25°C.
-
Data Analysis: Plot the integration of the starting material -SO2F peak vs. time.
-
Expected Result: 3-EtO-PySF will show a steeper decay curve (faster k_obs) compared to BSF.
-
Protocol B: Chemical Stability (Hydrolysis)
Methodology:
-
Dissolve compound (1 mM) in PBS buffer (pH 7.4) with 10% DMSO (co-solvent).
-
Incubate at 37°C.
-
Analyze aliquots by LC-MS at 0, 1, 4, 12, and 24 hours.[2]
-
Monitor the appearance of the sulfonic acid hydrolysis product [M-F+OH].
Applications & Decision Guide
When to use which reagent?
| Application Scenario | Recommended Reagent | Rationale |
| Fragment-Based Drug Discovery (FBDD) | Benzenesulfonyl Fluoride | High stability allows for high-concentration screening without false positives from decomposition.[1] |
| Covalent Protein Probes (Lys/Tyr) | 3-EtO-PySF | Higher reactivity allows labeling of residues that are not "super-nucleophilic."[1] The 3-ethoxy group adds selectivity.[1] |
| Deoxyfluorination (ROH -> RF) | Pyridine-2-sulfonyl Fluoride | (Note: Use unsubstituted PyFluor for max yield).[1] 3-EtO-PySF can be used if milder conditions are needed.[6] |
| Late-Stage Functionalization | 3-EtO-PySF | The pyridine ring offers better solubility and physicochemical properties (logD) for drug-like molecules.[1] |
Decision Logic (Graphviz)[1]
Caption: Decision tree for selecting between BSF, PyFluor, and 3-EtO-PySF based on target environment.
References
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015).[2] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[2] Journal of the American Chemical Society, 137(30), 9571–9574.[2] [Link][2]
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[2][8] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][3][4][5][8][9][10] Angewandte Chemie International Edition, 53(36), 9430–9448.[2] [Link][2]
-
Jones, L. H. (2015).[1][2][11] Sulfonyl fluorides as privileged warheads in chemical biology. MedChemComm, 6, 1115-1129.[2] [Link]
Sources
- 1. Pyridine-2-sulfonyl Fluoride | C5H4FNO2S | CID 11615218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 9. mdpi.com [mdpi.com]
- 10. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Stability & Performance Guide: Pyridine vs. Benzene Sulfonyl Fluorides
Executive Summary
This guide provides a technical comparison between Pyridine Sulfonyl Fluorides (PySF) and Benzene Sulfonyl Fluorides (BSF) , targeting researchers in medicinal chemistry and chemical biology.
-
The Verdict: While both classes exhibit the "privileged" stability of the S(VI)–F bond (resistance to reduction and thermolysis), Pyridine-2-Sulfonyl Fluoride (PyFluor) offers a superior safety and selectivity profile for deoxyfluorination compared to traditional reagents like DAST.
-
Key Differentiator: The pyridine nitrogen exerts a strong inductive electron-withdrawing effect ($ -I $), activating the sulfonyl center for nucleophilic attack only under specific base-catalyzed conditions, while maintaining remarkable hydrolytic stability in neutral aqueous media.
Mechanistic Foundation: Electronic Control
The distinct reactivity profiles of PySF and BSF stem from the electronic environment of the sulfonyl group.
Benzene Sulfonyl Fluorides (BSF)
-
Electronic State: The sulfonyl group is attached to a phenyl ring.[1] Reactivity is modulated by para/meta substituents via Hammett electronic effects (
values).[1] -
Reactivity: Generally less electrophilic than sulfonyl chlorides.[1] Stable in biological buffers (pH 7.4) but susceptible to hydrolysis at elevated pH (>8.5).[1]
Pyridine Sulfonyl Fluorides (PySF)
-
Electronic State: The nitrogen atom in the pyridine ring (especially at the C2 position) acts as a powerful electron sink.
-
The "Switch" Mechanism:
-
Ground State: The C-S bond is polarized, but the S-F bond remains kinetically stable against water (a weak nucleophile).
-
Activated State: In the presence of a strong amidine base (e.g., DBU), the alcohol nucleophile is activated, and the sulfonyl center becomes hyper-electrophilic due to the pyridine's inductive pull, facilitating the formation of a sulfonate ester intermediate.
-
Mechanism Visualization
The following diagram illustrates the activation pathway of PyFluor during deoxyfluorination vs. its stability against hydrolysis.
Caption: Kinetic stability of PyFluor in water vs. rapid activation by base for deoxyfluorination.
Stability Comparison Data
The following data aggregates findings from key literature sources, comparing PyFluor (Pyridine-2-SO2F) directly against Benzenesulfonyl Fluoride (BSF) and the unstable DAST reagent.
Hydrolytic & Thermal Stability Matrix
| Feature | Pyridine-2-SO2F (PyFluor) | Benzenesulfonyl Fluoride (BSF) | DAST (Reference) |
| Physical State | Crystalline Solid (mp 23–26 °C) | Liquid / Solid (Substituent dependent) | Liquid |
| Shelf Life (Bench) | > 30 Days (No decomp.)[2][3] | Months (Stable) | Unstable (Refrigerate) |
| Aqueous Stability | Stable in aqueous emulsion | Slow hydrolysis ( | Reacts violently |
| Thermal Limit | Stable > 100 °C | Stable > 150 °C | Explodes ~155 °C |
| Silica Gel Stability | Stable (Purifiable) | Stable | Decomposes |
| Reduction Resistance | High (Heterolytic S-F cleavage) | High | Low |
*Data for 4-(2-aminoethyl)benzenesulfonyl fluoride at pH 7.[1] Unsubstituted BSF is generally more stable.
Reactivity Profile (SuFEx & Fluorination)
| Parameter | PySF Performance | BSF Performance |
| Selectivity | High (>20:1 Fluorination:Elimination) | Moderate (Often yields elimination products) |
| Activation Req. | Base (DBU/MTBD) required | SuFEx catalysis (Si-F exchange or Ca2+) |
| Primary Use | Deoxyfluorination of alcohols | SuFEx "Click" connector |
Experimental Protocols
These protocols are designed to validate the stability and reactivity claims in your own laboratory.[1]
Protocol A: Comparative Hydrolytic Stability Assay (NMR)
Objective: Quantify the hydrolysis rate (
Materials:
-
Compound: Pyridine-2-SO2F vs. Benzenesulfonyl Fluoride (0.05 mmol).[1]
-
Solvent:
(0.5 mL). -
Buffer: Deuterated Phosphate Buffer (pH 7.0 and pH 9.0).
-
Internal Standard:
-Trifluorotoluene (10 µL).
Workflow:
-
Preparation: Dissolve 0.05 mmol of sulfonyl fluoride in 0.5 mL
in an NMR tube. -
Initiation: Add 0.1 mL of Deuterated Phosphate Buffer. Shake vigorously.
-
Monitoring: Acquire
NMR spectra at . -
Analysis: Track the integration of the Sulfonyl Fluoride signal (
ppm) vs. the Fluoride ion signal ( ppm) or Sulfonate hydrolysis product. -
Calculation: Plot
vs. time to determine pseudo-first-order rate constant .
Protocol B: PyFluor-Mediated Deoxyfluorination
Objective: Convert a secondary alcohol to an alkyl fluoride with minimal elimination.[1][3]
Step-by-Step:
-
Setup: In a flame-dried vial, dissolve Alcohol (1.0 equiv) in Toluene (0.5 M).
-
Reagent Addition: Add PyFluor (1.1 equiv) and DBU (2.0 equiv). Note: Reaction is not strictly moisture sensitive, but dry solvents improve yield.
-
Reaction: Stir at room temperature (23 °C) for 12–48 hours.
-
Checkpoint: Monitor by TLC or LC-MS.[1] The intermediate sulfonate ester forms rapidly (<1 h); conversion to fluoride is the rate-limiting step.
-
-
Workup: Dilute with
, wash with 1N HCl (to remove DBU and pyridine byproducts), then . -
Purification: Silica gel chromatography (PyFluor byproducts are water-soluble or easily separated).[1]
Stability Testing Workflow
Use this logic flow to determine the suitability of a sulfonyl fluoride for your specific application.
Caption: Decision matrix for selecting PySF vs. BSF based on environmental pH and application.
References
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015).[4][5][6] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[2][4][5][6][7] Journal of the American Chemical Society.[1][5] Link
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
-
Lara, R. G., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[1] Link
-
Sigma-Aldrich. (n.d.).[1] Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor). Technical Spotlight. Link
Sources
- 1. Benzenesulfonyl fluoride | C6H5FO2S | CID 67779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 4. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 5. PyFluor - Wordpress [reagents.acsgcipr.org]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. PyFluor - Enamine [enamine.net]
Kinetic Isotope Effect (KIE) Profiling of Sulfonyl Fluoride Reagents: A Comparative Technical Guide
Topic: Kinetic Isotope Effect (KIE) Profiling of Sulfonyl Fluoride Reagents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Mechanistic Paradox of SuFEx
Sulfonyl fluorides (
This guide provides a technical framework for using Kinetic Isotope Effects (KIE) to validate these mechanistic claims. Unlike traditional comparative guides that list product specs, this document compares the mechanistic performance of Sulfonyl Fluorides against their electrophilic cousins—Sulfonyl Chlorides (
Comparative Analysis: The Electrophile Landscape
To understand why KIE studies yield different profiles for these reagents, we must analyze their transition state (TS) geometries and leaving group dynamics.
Table 1: Mechanistic & Kinetic Profiles of S(VI) Electrophiles
| Feature | Sulfonyl Fluoride ( | Sulfonyl Chloride ( | Fluorosulfate ( |
| Primary Utility | SuFEx Click Chemistry, Covalent Probes | Reagent Synthesis, Sulfonylation | Polymer Science, Latent Electrophiles |
| Bond Energy (S-X) | High (~130 kcal/mol) | Low (~60-70 kcal/mol) | High (S-F bond stable) |
| Hydrolysis Mechanism | Associative ( | Dissociative ( | Highly stable; requires specific activation (e.g., silyl ether + base). |
| Predicted Solvent KIE ( | Normal (> 1.5) . Proton transfer/H-bonding to | Near Unity (~1.0 - 1.2) . Solvation is less critical for | Variable . Depends on activation mode. |
| Leaving Group Character | Hard, poor leaving group (needs H-bond pull). | Soft, excellent leaving group. | Hard, poor leaving group. |
Mechanistic Deep Dive: Interpreting KIE Data
KIE studies allow us to distinguish between the Concerted Substitution (typical of SuFEx) and Elimination-Addition (typical of vinyl sulfonyl fluorides like ESF).
A. Solvent Kinetic Isotope Effect (SKIE)
-
The Experiment: Compare reaction rates in
vs. . -
Relevance to SO2F: The unique reactivity of sulfonyl fluorides is often driven by hydrogen bonding to the fluoride atom in the transition state.
-
Observation:
-
Interpretation: This indicates significant proton transfer or hydrogen bond reorganization in the transition state. The fluoride ion is being "pulled" by the solvent or a general acid catalyst.
-
Contrast with SO2Cl: Sulfonyl chlorides often show SKIE values closer to 1.0–1.2, implying that bond breaking occurs without significant simultaneous proton transfer (loose TS).
-
B. Secondary Deuterium KIE (
)
-
The Experiment: Deuterate the
-carbon ( ) and measure rate relative to protio-analog. -
Relevance: Distinguishes
(Direct Displacement) from E1cB (Sulfene Intermediate).-
Scenario 1 (Direct
): (No hybridization change at -carbon). -
Scenario 2 (Sulfene Mechanism - E1cB):
(Primary effect if deprotonation is RDS) or Inverse (if pre-equilibrium). Note: Sulfonyl fluorides rarely undergo sulfene formation compared to chlorides due to the strength of the S-F bond.
-
Diagram 1: Mechanistic Pathways & KIE Signatures
The following diagram illustrates the divergent pathways and their expected KIE signatures.
Caption: Divergent mechanistic pathways for Sulfonyl Fluorides. Pathway A (SuFEx) is characterized by significant Solvent KIEs due to fluoride solvation requirements, whereas Pathway B (rare for SO2F) shows primary deuterium effects.
Experimental Protocol: Competitive KIE Measurement
This protocol describes how to measure the Intermolecular Competitive KIE for a sulfonyl fluoride probe reacting with a model nucleophile (e.g., Tyrosine or a primary amine). This method is superior to parallel pseudo-first-order plots because it eliminates errors from temperature/concentration fluctuations.
Objective
Determine the
Materials
-
Electrophile: 1:1 mixture of "Light" (
) and "Heavy" ( with remote isotopic label, e.g., deuterated alkyl chain or at non-reactive site) isotopologues. -
Nucleophile: Model amine (e.g., benzylamine) or Phenol.
-
Solvent:
or buffered (depending on solubility). -
Analysis: High-Resolution Mass Spectrometry (HRMS) or quantitative NMR.
Workflow
-
Preparation: Mix Light and Heavy electrophiles in an exact 1:1 molar ratio (
). Verify ratio via MS/NMR. -
Reaction: Add limiting amount of Nucleophile (0.1 – 0.2 equivalents) to the electrophile mixture.
-
Why limiting nucleophile? To ensure the reaction does not go to completion, allowing the faster isotope to be enriched in the product.
-
-
Quenching: Stop reaction at ~10-20% conversion (
). -
Analysis: Isolate the Recovered Starting Material (SM) or the Product (P) .
-
Calculation: Use the equations below to determine KIE.
Data Processing (Equations)
If analyzing Product (
If analyzing Recovered Starting Material (
- : Ratio of Light/Heavy in starting mix.
- : Ratio of Light/Heavy in product.
- : Ratio of Light/Heavy in recovered SM.
Validating "On-Water" SuFEx with Solvent KIE
One of the most powerful applications of KIE for sulfonyl fluorides is validating the "on-water" catalytic effect.
Hypothesis: If the reaction is accelerated by water acting as a hydrogen-bond donor to the departing fluoride, the reaction should be slower in
Protocol: Parallel Rate Measurement
-
Prepare two identical reaction vessels:
-
Vessel A: Sulfonyl Fluoride + Nucleophile in
(buffered). -
Vessel B: Sulfonyl Fluoride + Nucleophile in
(buffered, pD adjusted).
-
-
Monitor disappearance of
peak via HPLC or NMR over time. -
Plot
vs. time to obtain and . -
Result Interpretation:
- : No specific solvent assistance (likely simple dielectric effect).
- : Strong evidence for H-bond assisted fluoride departure (SuFEx mechanism).
References
-
Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014.[2] Link
-
Hengge, A. C. "Isotope effects in the study of phosphoryl and sulfuryl transfer reactions."[3][4] Accounts of Chemical Research, 2002.[3] Link
-
Luy, J. N., & Tonner-Zech, R. "Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles." Chemistry – A European Journal, 2020. Link
- Jones, L. H. "Mechanism and Application of Sulfonyl Fluoride Probes in Chemical Biology." Journal of the American Chemical Society.
-
Anslyn, E. V., & Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006.[5] (Standard text for KIE equations).
Sources
- 1. researchgate.net [researchgate.net]
- 2. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
- 3. Isotope effects in the study of phosphoryl and sulfuryl transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "The Transition State of theSulfuryl Transfer Reaction of Estrogen Sulf" by Richard H. Hoff, Przemyslaw G. Czyryca et al. [digitalcommons.usu.edu]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
The Two Pillars of Covalent Validation: Intact MS vs. Bottom-Up Peptide Mapping
The resurgence of targeted covalent inhibitors (TCIs)—highlighted by the clinical success of KRAS G12C inhibitors like sotorasib and BTK inhibitors like ibrutinib—has fundamentally shifted drug discovery. However, the analytical burden of proving irreversible target engagement is absolute. As an Application Scientist, I frequently observe discovery programs stall not because a compound lacks potency, but because its mechanism of action (MoA) and target specificity are mischaracterized.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for validating covalent bond formation[1]. To build a robust data package, researchers must deploy a two-tiered MS strategy: Intact Protein Mass Spectrometry to confirm stoichiometry, and Bottom-Up Peptide Mapping to unambiguously localize the modified amino acid residue[2].
This guide objectively compares these methodologies, provides a deep dive into advanced fragmentation techniques required to prevent analytical false negatives, and outlines self-validating experimental protocols.
Validating a covalent drug requires answering two distinct questions: Did the drug bind irreversibly? and Where exactly did it bind? No single MS technique answers both efficiently.
Intact Protein Mass Spectrometry (The "Macro" View)
Intact mass analysis is deployed early in the screening cascade[3]. By analyzing the undigested protein, we look for a distinct mass shift corresponding to the molecular weight of the inhibitor minus any leaving group[1].
-
The Causality: If a compound binds non-covalently, the harsh desolvation and ionization conditions of standard denaturing LC-MS will strip the ligand away, yielding only the apo-protein mass. A retained mass shift is direct proof of a covalent adduct.
-
The Limitation: While it confirms a 1:1 (or 1:n) binding stoichiometry, it provides zero spatial resolution regarding which specific Cysteine (Cys) or Lysine (Lys) residue was modified[4].
Bottom-Up Peptide Mapping (The "Micro" View)
To map the exact binding site, the protein-ligand complex is enzymatically digested (typically with trypsin) and subjected to LC-MS/MS[5].
-
The Causality: By matching the fragmented peptide masses against a theoretical in silico digest, the specific peptide harboring the mass addition of the drug can be isolated.
-
The Limitation: It is low-throughput, requires extensive sample preparation, and is highly susceptible to fragmentation artifacts (discussed below).
LC-MS/MS workflow comparing Intact Mass and Bottom-Up approaches for covalent drugs.
The Fragmentation Dilemma: CID/HCD vs. ETD/EThcD
A critical failure point in bottom-up peptide mapping occurs during the MS/MS fragmentation stage. Covalent bonds formed by electrophilic warheads (e.g., acrylamides undergoing Michael addition) can be highly labile under the vibrational excitation used in standard mass spectrometers[6].
Why HCD Often Fails (The Neutral Loss Problem)
Higher-energy Collisional Dissociation (HCD) and Collision-Induced Dissociation (CID) fragment peptides by increasing their vibrational energy until the weakest bond breaks. Because the covalent bond between the drug warhead and the amino acid side-chain is often weaker than the peptide backbone, HCD frequently causes the neutral loss of the drug adduct[7]. The resulting MS/MS spectrum yields standard b and y ions that lack the mass shift, making it impossible to pinpoint which residue was modified.
Why EThcD Succeeds
To solve this, we utilize Electron-Transfer Dissociation (ETD) supplemented with HCD (EThcD). ETD relies on an electron-driven radical cleavage mechanism that breaks the peptide backbone (forming c and z ions) at a much faster rate than vibrational energy can distribute[7].
-
The Result: The labile covalent adduct is perfectly preserved on the amino acid side chain, allowing for unambiguous, high-confidence site localization[6].
Comparison of HCD vs. EThcD fragmentation mechanisms for covalent adduct retention.
Quantitative Data & Method Comparison
To guide instrument and method selection, the following tables summarize the performance metrics of the discussed analytical strategies.
Table 1: Intact MS vs. Bottom-Up Peptide Mapping
| Metric | Intact Protein MS | Bottom-Up Peptide Mapping |
| Primary Output | Stoichiometry (1:1, 1:2), Total Mass Shift | Exact amino acid binding site (e.g., Cys12) |
| Throughput | High (Minutes per sample) | Low (Hours/Days per sample) |
| Sample Prep | Minimal (Desalting only) | Extensive (Reduction, Alkylation, Digestion) |
| Detection Limit | ~5-10% target occupancy | <1% target occupancy (High sensitivity) |
| Best Used For | Primary hit screening, | Lead optimization, Off-target liability profiling |
Table 2: MS/MS Fragmentation Strategies for Covalent Adducts
| Fragmentation Method | Mechanism of Cleavage | Adduct Retention | Ion Types Generated | Site Localization Confidence |
| CID / HCD | Vibrational Excitation | Poor (High risk of neutral loss) | b and y ions | Low to Moderate |
| ETD | Electron Transfer (Radical) | Excellent | c and z ions | High (but poor for large peptides) |
| EThcD | Dual (Electron + Vibrational) | Excellent | b, y, c, and z ions | Highest (Gold Standard) |
Self-Validating Experimental Protocols
A scientifically rigorous protocol must include internal controls to rule out artifacts. Below are the definitive workflows for validating a covalent inhibitor.
Protocol 1: Intact Mass Screening for Stoichiometry
Objective: Prove the compound forms a covalent bond and determine the labeling efficiency.
-
Preparation: Dilute purified recombinant target protein to 2 µM in a mass-spec compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Avoid nucleophilic buffers like Tris or DTT, which will competitively react with the drug's warhead.
-
Incubation: Add the covalent inhibitor at a 5-fold molar excess (10 µM).
-
Self-Validation Checkpoint (Control): In parallel, incubate the protein with a reversible analog of the drug (lacking the warhead). This proves that any mass shift observed is strictly due to the covalent electrophile.
-
Time-Course: Quench aliquots at 0, 15, 30, 60, and 120 minutes using 1% Formic Acid. This allows for the calculation of covalent binding kinetics (
). -
Acquisition: Analyze via LC-ESI-TOF or Orbitrap MS. Deconvolute the raw multiply-charged envelope (e.g., using MaxEnt1 or Biopharma Finder) to obtain the zero-charge intact mass.
-
Data Interpretation: A successful hit will show a time-dependent depletion of the apo-protein peak and the emergence of a [Protein + Ligand] peak.
Protocol 2: Peptide Mapping via EThcD for Site Localization
Objective: Identify the exact modified residue while preventing adduct neutral loss.
-
Complex Formation: Incubate the protein with the inhibitor until >90% labeling is achieved (verified by Protocol 1).
-
Denaturation & Alkylation: Denature with 8M Urea. Reduce disulfide bonds with TCEP, and alkylate free (unbound) cysteines with Iodoacetamide (IAA).
-
Causality: IAA caps all unreacted cysteines, ensuring the drug adduct is the only modification present on the target residue.
-
-
Digestion: Dilute urea to <1M and digest overnight with Trypsin at 37°C.
-
Self-Validation Checkpoint (Mutant Control): Perform the exact same workflow on a mutant version of the protein where the suspected target residue is mutated (e.g., Cys
Ser). The modified peptide should completely disappear in the mutant MS run[1]. -
LC-MS/MS Acquisition: Inject onto a nano-LC coupled to a Tribrid Orbitrap. Set the MS/MS acquisition method to EThcD (Electron-transfer/higher-energy collision dissociation)[7].
-
Data Interpretation: Search the raw data against the protein sequence using software like Proteome Discoverer. The c and z ion series will pinpoint the exact mass addition of the drug to the specific target residue without neutral loss artifacts[6].
References
1.2 - WuXi AppTec DMPK 2. 1 - PMC (nih.gov) 3.7 - ResearchGate 4.6 - ACS Publications 5. 3 - Evotec 6. 5 - Benchchem 7.4 - PubMed
Sources
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 4. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
benchmarking fluorination efficiency of substituted PyFluor derivatives
Executive Summary: The Evolution of Deoxyfluorination
For decades, the conversion of alcohols to alkyl fluorides was dominated by diethylaminosulfur trifluoride (DAST) and its analogs (Deoxo-Fluor). While effective, these reagents suffer from severe safety profiles (explosive decomposition) and poor chemoselectivity (elimination byproducts).[1]
The introduction of PyFluor (2-pyridinesulfonyl fluoride) marked a paradigm shift, offering a thermally stable, shelf-stable alternative that prioritizes safety and selectivity. However, "Generation 1" PyFluor exhibits kinetic limitations with sterically hindered or strained substrates.
This guide benchmarks the performance of PyFluor against its next-generation data-science-optimized derivatives, specifically the SF-Series (SF-2, SF-3) , to assist researchers in selecting the optimal reagent for late-stage fluorination.
Mechanistic Principles & Substituent Effects
The Sulfonyl Fluoride Activation Cycle
Unlike sulfur(IV) reagents (DAST) that react via a discrete aminosulfur intermediate, PyFluor and its derivatives operate via a base-promoted sulfonyl transfer. The pyridine (or heteroaryl) ring acts as an "inductive tuner," modulating the electrophilicity of the sulfur center.
-
Step 1 (Activation): The alcohol attacks the sulfonyl fluoride (activated by a base like DBU or MTBD), releasing HF.
-
Step 2 (Sulfonate Formation): A stable sulfonate ester intermediate is formed.
-
Step 3 (Nucleophilic Substitution): The fluoride ion (stabilized by the protonated base) displaces the sulfonate leaving group via an SN2 pathway.
Substituent Tuning (The "SF" Series)
Recent data-science-driven campaigns (Ruos et al., JACS 2025) have identified specific heteroaryl substitutions that optimize this balance:
-
PyFluor (Parent): Balanced reactivity; high stability.
-
SF-2 (Optimized Heteroaryl): Enhanced electrophilicity for rapid conversion of aliphatic alcohols.
-
SF-3 (Triazole-based): Tuned leaving group ability to unlock reactivity in strained/cyclic systems previously accessible only to high-energy reagents like PBSF.
Figure 1: General mechanism of deoxyfluorination using sulfonyl fluoride reagents. The stability of the sulfonate intermediate is the key differentiator from DAST.
Benchmarking Analysis: PyFluor vs. SF-Derivatives
The following data synthesizes comparative studies involving "Generation 1" PyFluor and the "Generation 2" SF-series (SF-2, SF-3).
Reactivity Profile & Yield Comparison
Dataset: 0.1–1.0 mmol scale, standard conditions (Reagent + DBU/BTPP in Toluene/MeCN).
| Feature | PyFluor (Gen 1) | SF-2 (Gen 2) | SF-3 (Gen 2) | DAST (Legacy) |
| Primary Class | 2-Pyridinesulfonyl fluoride | Heteroaryl Sulfonyl Fluoride | Triazole Sulfonyl Fluoride | Aminosulfur (IV) |
| Best For | General, non-hindered alcohols | Aliphatic & Activated Alcohols | Strained / Cyclic Alcohols | Small, simple substrates |
| Reaction Time | Slow (12–24 h) | Fast (< 2 h) | Moderate (4–12 h) | Fast (< 1 h) |
| Thermal Stability | Excellent (> 100°C) | High | Moderate (Safe < 77°C) | Unstable (> 50°C) |
| Elimination Risk | Very Low | Very Low | Low | High |
Case Study: Substrate-Specific Yields
Data derived from Ruos et al. (2025) and Nielsen et al. (2015).
| Substrate Type | PyFluor Yield | SF-2 Yield | SF-3 Yield | Notes |
| Simple Aliphatic (e.g., 3-phenylpropanol) | 79% | 92% | 85% | SF-2 drives full conversion faster. |
| Strained Cyclic (e.g., Cyclopentanol deriv.) | 3% | 26% | 58% | SF-3 is critical for strained rings. |
| Complex Drug Intermediate (e.g., Ipatasertib int.) | 26% (12 h) | 64% (2 h) | 45% | SF-2 shows superior kinetics. |
| Natural Product (e.g., Reserpine deriv.) | 6% | 15% | 29% | SF-3 unlocks "unreactive" motifs. |
Experimental Protocols
Protocol A: Standard Deoxyfluorination (PyFluor/SF-2)
Suitable for primary and unhindered secondary alcohols.
-
Setup: Charge a flame-dried reaction vial with the alcohol substrate (1.0 equiv) and a magnetic stir bar.
-
Solvent: Add anhydrous Toluene (0.5 M concentration). Note: MeCN or THF can be used if solubility is an issue, though Toluene often minimizes elimination.
-
Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) dropwise via syringe.
-
Reagent Addition: Add PyFluor or SF-2 (1.2 equiv) in one portion.
-
PyFluor is a low-melting solid/liquid; SF-2 is typically a solid.
-
-
Reaction: Stir at room temperature (23°C).
-
PyFluor: Monitor for 12–24 hours.
-
SF-2: Monitor for 1–4 hours.
-
-
Workup: Dilute with Et₂O, wash with 1M HCl (to remove DBU), then sat. NaHCO₃ and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography on silica gel.
Protocol B: High-Performance Fluorination (SF-3 for Strained Systems)
Required for cyclic, secondary, or deactivated alcohols.
-
Base Switch: Use BTPP (tert-Butylimino-tri(pyrrolidino)phosphorane) (2.0 equiv) instead of DBU. Rationale: BTPP is a stronger, non-nucleophilic base that prevents side reactions common with slower substrates.
-
Solvent: Anhydrous Acetonitrile (MeCN) is preferred to stabilize the polar transition state.
-
Temperature: Heat to 50–60°C if no reaction is observed after 4 hours. Caution: Do not exceed 75°C with SF-3.
Decision Guide: Reagent Selection
Use this logic flow to select the most efficient reagent for your specific molecule.
Figure 2: Reagent selection decision tree based on substrate steric and electronic properties.
References
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.[2][3][4][5] Link
-
Ruos, M. E., Romer, N. P., et al. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society.[2][3][4][5] Link
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent. Journal of Organic Chemistry. Link
Sources
Safety Operating Guide
3-Ethoxypyridine-2-sulfonyl fluoride proper disposal procedures
Standard Operating Procedure: Safe Handling, Quenching, and Disposal of 3-Ethoxypyridine-2-sulfonyl Fluoride
As the application of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent inhibitor design expands in drug development, the handling of heteroaromatic sulfonyl fluorides has become routine. However, the unique stability of the S-F bond—the very property that makes these compounds valuable—presents specific challenges for laboratory waste management.
Unlike sulfonyl chlorides, which rapidly degrade in ambient moisture, sulfonyl fluorides are highly resistant to neutral aqueous hydrolysis[1]. Simply discarding unreacted this compound into standard aqueous or organic waste streams is an unacceptable practice, as the reactive electrophile will persist, posing cross-reactivity and environmental hazards.
This guide outlines the scientifically validated operational plan for the alkaline defluorination and disposal of this compound, ensuring laboratory safety and Environmental Health and Safety (EHS) compliance.
Chemical Profile and Hazard Assessment
Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the target molecule.
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Value / Description | Safety Implication |
| CAS Number | 2287320-55-0[2] | Unique identifier for EHS waste profiling. |
| Molecular Formula | C₇H₈FNO₃S[2] | Contains covalently bound fluorine. |
| Molecular Weight | 205.21 g/mol [2] | Used to calculate stoichiometric equivalents for quenching. |
| Chemical Stability | Stable under neutral/acidic conditions. | Will not self-quench in standard aqueous waste bins. |
| Primary Hazard | Electrophilic; potential for HF generation. | Requires active alkaline hydrolysis to neutralize the warhead[3]. |
| Storage | Sealed, dry, 2-8°C[2]. | Degradation accelerates in the presence of basic impurities. |
The Chemistry of Quenching: Causality and Mechanism
The core directive of this disposal plan is the controlled conversion of the active sulfonyl fluoride into an inert sulfonic acid and a free fluoride anion.
While the S-F bond is thermodynamically strong, it is susceptible to nucleophilic attack by hydroxide ions (OH⁻) under highly basic conditions. The base-catalyzed hydrolysis of the sulfonyl fluoride yields the corresponding 3-ethoxypyridine-2-sulfonic acid (or its sodium salt)[3].
Because this compound has limited solubility in purely aqueous systems, attempting to quench it in pure aqueous NaOH will result in a biphasic mixture where the reaction occurs only at the interface, leaving unquenched material trapped in the organic layer. Therefore, a co-solvent system (typically isopropanol or acetone) is required to homogenize the mixture and facilitate rapid, complete hydrolysis[4].
Step-by-Step Quenching and Disposal Protocol
The following protocol is a self-validating system designed for the safe neutralization of residual or expired this compound.
Required PPE: Neoprene or Nitrile gloves, chemical safety goggles, and a standard laboratory coat. All operations must be conducted inside a certified chemical fume hood[5].
Step 1: Preparation of the Quenching Bath
-
In a suitably sized Erlenmeyer flask equipped with a magnetic stir bar, prepare a quenching solution consisting of 1M NaOH (aqueous) and Isopropanol (IPA) in a 1:1 volume ratio[4].
-
Ensure the volume of the quenching bath provides at least a 10-fold molar excess of NaOH relative to the sulfonyl fluoride to drive the reaction to completion.
Step 2: Solubilization of the Reagent
-
Dissolve the waste this compound in a minimal amount of Isopropanol or Acetone to create a mobile, homogeneous organic solution.
-
Causality Note: Never add solid sulfonyl fluoride directly to the base, as this can lead to localized heating and incomplete quenching due to clumping.
Step 3: Controlled Alkaline Hydrolysis
-
Place the quenching bath on a magnetic stir plate and initiate vigorous stirring.
-
Using an addition funnel or pipette, slowly add the organic solution of this compound to the stirring quenching bath.
-
Allow the mixture to stir at ambient room temperature for 12 to 24 hours. The extended time is necessary because heteroaromatic sulfonyl fluorides can exhibit significant steric and electronic resistance to hydrolysis compared to aliphatic variants[3].
Step 4: Protocol Validation (Self-Validation Step)
-
Before declaring the quench complete, withdraw a 50 µL aliquot of the reaction mixture.
-
Neutralize the aliquot with dilute TFA and analyze via LC-MS or TLC[3].
-
Confirm the complete disappearance of the parent mass (m/z 205.21) and the appearance of the highly polar sulfonic acid byproduct. If the parent mass persists, add additional 1M NaOH and continue stirring.
Step 5: Waste Segregation and Containment
-
Once validated, the quenched solution now contains organic solvents, water, sodium hydroxide, sodium 3-ethoxypyridine-2-sulfonate, and sodium fluoride.
-
Transfer the mixture to a High-Density Polyethylene (HDPE) hazardous waste container.
-
Critical EHS Note: Do not use glass containers for the final waste storage. Over time, basic solutions containing fluoride ions can etch glass, potentially compromising the structural integrity of the container[5].
-
Label the container strictly as: "Hazardous Waste: Basic Aqueous/Organic mixture containing Fluoride salts and Pyridine derivatives." Submit to your institutional EHS department for incineration.
Operational Workflow Visualization
The following diagram maps the logical progression of the disposal protocol, ensuring no single point of failure in the waste management lifecycle.
Alkaline hydrolysis and disposal workflow for sulfonyl fluoride reagents.
References
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.[Link]
-
Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. National Institutes of Health (PMC).[Link]
-
Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry. ResearchGate.[Link]
-
Standard Operating Procedures Huang Lab. Michigan State University Chemistry.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemscene.com [chemscene.com]
- 3. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Researcher's Guide to the Safe Handling of 3-Ethoxypyridine-2-sulfonyl Fluoride
As innovation in drug discovery continues to accelerate, covalent inhibitors have emerged as a promising modality for achieving prolonged target engagement and enhanced therapeutic efficacy. Within this class of molecules, sulfonyl fluorides are gaining significant attention.[1] The unique reactivity of the sulfonyl fluoride moiety allows for the formation of stable covalent bonds with specific amino acid residues in target proteins. 3-Ethoxypyridine-2-sulfonyl fluoride is a valuable building block in the synthesis of these targeted covalent inhibitors. However, its reactive nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It is designed to be a practical resource, offering procedural, step-by-step guidance on its safe handling, use, and disposal.
Understanding the Risks: The Reactivity of Sulfonyl Fluorides
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound to create a barrier between the researcher and the chemical.
Primary Engineering Controls: The Fume Hood
All work with this compound, including weighing, dispensing, and reaction setup, must be conducted in a certified chemical fume hood. This primary engineering control is the first and most critical line of defense to prevent the inhalation of any dust, aerosols, or vapors that may be generated.[2]
Essential Personal Protective Equipment
The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes.[5][6] A face shield worn over the goggles provides an additional layer of protection for the entire face from splashes or unexpected reactions.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for general laboratory work. However, for handling highly reactive or corrosive chemicals, thicker, chemical-resistant gloves should be worn.[6] It is advisable to double-glove, wearing a lighter pair of nitrile gloves underneath a heavier, chemical-resistant pair. This provides added protection and allows for the safe removal of the outer glove if it becomes contaminated. |
| Body Protection | Flame-Resistant Lab Coat and Chemical-Resistant Apron | A flame-resistant lab coat that is fully buttoned is the minimum requirement.[5] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6] Long pants and closed-toe shoes are also mandatory.[5] |
| Respiratory Protection | Air-Purifying Respirator (if necessary) | While working in a fume hood should prevent the need for respiratory protection, a risk assessment may indicate its necessity, particularly during spill cleanup or if engineering controls are not functioning optimally.[2][7] If a respirator is required, it must be an air-purifying respirator with cartridges appropriate for organic vapors and acid gases. All personnel requiring respiratory protection must be medically cleared, trained, and fit-tested.[6] |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for minimizing risk. The following diagram illustrates the key stages of handling this compound in the laboratory.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong bases.[2] The storage location should be clearly labeled with the appropriate hazard warnings. Keep the container tightly closed.[8]
-
-
Preparation and Weighing :
-
Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and has been inspected for any defects.
-
Don the required PPE as outlined in the table above.
-
Transport the container of this compound to the fume hood in a secondary container to prevent spills.
-
Carefully open the container. If it is a solid, avoid creating dust.[2] If it is a liquid, avoid splashing.
-
Weigh the required amount of the compound directly into the reaction vessel or a tared container within the fume hood.
-
-
Reaction Setup :
-
If dissolving the compound, add the solvent slowly and carefully to avoid splashing.
-
Assemble the reaction apparatus within the fume hood.
-
Once the reaction is initiated, it should be clearly labeled and monitored regularly.
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is critical.
Spill Response
The appropriate response to a spill will depend on its size and location.
-
Small Spill (inside a fume hood) :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[9] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[3]
-
Decontaminate the spill area with a suitable solution. A 5% solution of sodium carbonate can be used to neutralize sulfonyl fluorides.[2]
-
Wipe the area clean with soap and water.
-
-
Large Spill (outside a fume hood) :
-
Evacuate the immediate area and alert others.
-
If the spill is significant or if there is a risk of respiratory exposure, evacuate the entire laboratory and contact your institution's emergency response team.[2]
-
Prevent anyone from entering the spill area until it has been deemed safe by trained personnel.
-
Exposure Response
Immediate action is crucial in the event of personal exposure.
-
Skin Contact :
-
Eye Contact :
-
Inhalation :
-
Ingestion :
Disposal Plan: Responsible Waste Management
All waste generated from the use of this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste : Collect any solid waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.
-
Liquid Waste : Collect all liquid waste, including reaction residues and solvent rinses, in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.
Decontamination of Glassware
-
All glassware that has come into contact with this compound should be decontaminated before being washed.
-
Rinse the glassware with a suitable solvent (e.g., acetone) to remove the bulk of the residue. Collect this rinse as hazardous waste.
-
Then, rinse the glassware with a 5% sodium carbonate solution to neutralize any remaining sulfonyl fluoride.[2]
-
After decontamination, the glassware can be washed using standard laboratory procedures.
Final Disposal
-
All hazardous waste must be disposed of through your institution's environmental health and safety office.[3] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]
Conclusion
This compound is a valuable reagent in the development of novel therapeutics. By understanding its potential hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can work with this compound safely and effectively. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and a commitment to best laboratory practices, is paramount to protecting oneself and one's colleagues.
References
-
Laboratory-Specific Standard Operating Procedures for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). [Link]
-
Treatments Procedure - Sulfuryl Fluoride. [Link]
-
Personal Protective Equipment | US EPA. [Link]
-
Spill procedure: Clean-up guidance. [Link]
-
Flame Resistant PPE | Department of Chemistry and Biochemistry. [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. [Link]
-
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. [Link]
-
Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. [Link]
-
CHEMICAL SPILL PROCEDURES - Clarkson University. [Link]
-
Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals - American Chemical Society. [Link]
-
Sulfuryl Fluoride | US EPA. [Link]
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride | Journal of the American Chemical Society. [Link]
Sources
- 1. Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals - American Chemical Society [acs.digitellinc.com]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. epa.gov [epa.gov]
- 8. echemi.com [echemi.com]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
